EC-17 disodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H34N10Na2O10S |
|---|---|
Molecular Weight |
916.8 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
InChI Key |
DDZCXWNVKVTDID-ARIINYJRSA-L |
Origin of Product |
United States |
Foundational & Exploratory
EC-17 Disodium Salt: A Technical Guide to its Fluorescent Properties and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent contrast agent designed for targeted imaging, primarily in the context of cancer research and drug development. Its molecular structure comprises a folic acid moiety linked to a fluorescein (B123965) isothiocyanate (FITC) dye. This unique construction allows EC-17 to selectively bind to cells overexpressing the folate receptor alpha (FRα), a common feature of various cancer cells. The inherent fluorescence of the FITC component enables visualization and tracking of these targeted cells. This technical guide provides an in-depth overview of the fluorescent properties of EC-17, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Core Fluorescent Properties
The fluorescence of EC-17 disodium salt is conferred by its fluorescein isothiocyanate (FITC) component. The key photophysical parameters are summarized in the table below. It is important to note that while the core fluorescent properties are attributed to FITC, the conjugation to folic acid may induce minor shifts in the spectral data.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~490-495 nm | Varies slightly depending on the solvent and pH. The 488 nm laser line is commonly used for excitation.[1][2][3][4] |
| Maximum Emission Wavelength (λem) | ~520-525 nm | Exhibits a characteristic green fluorescence.[1][3][4] |
| Quantum Yield (Φ) | ~0.92 | In aqueous buffer (e.g., 0.1 M NaOH or PBS). This value is for free FITC and serves as a close approximation for EC-17. |
| Molar Extinction Coefficient (ε) | ~73,000 - 75,000 M⁻¹cm⁻¹ | Measured at the absorption maximum. |
| Stokes Shift | ~25-30 nm | The difference between the maximum excitation and emission wavelengths. |
Fluorescence Spectrum
The fluorescence spectrum of EC-17 is characterized by a broad excitation peak in the blue-green region of the visible spectrum and a corresponding emission peak in the green region. A representative spectrum, based on the properties of FITC, is shown below.
A representative fluorescence excitation and emission spectrum for Fluorescein Isothiocyanate (FITC), the fluorochrome component of this compound.
Mechanism of Action: Folate Receptor Targeting
The primary mechanism of action for EC-17 involves its high affinity for the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various cancer cells. This interaction facilitates the targeted delivery of the fluorescent probe to malignant tissues.
Signaling pathway of EC-17 targeting folate receptor alpha on cancer cells.
Experimental Protocols
Measurement of Fluorescence Spectrum
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of EC-17 in PBS. Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the expected excitation maximum (~490 nm) to minimize inner filter effects.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (~520 nm).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 510 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined maximum from the previous step (or a standard 488 nm laser line).
-
Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans. The peaks of these plots represent the maximum excitation and emission wavelengths.
References
Targeting Folate Receptor Alpha: A Technical Guide to EC-17 Disodium Salt (Vintafolide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EC-17 disodium (B8443419) salt, also known as Vintafolide, a folate receptor alpha (FRα)-targeted small molecule drug conjugate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and processes.
Core Concepts: The Rationale for FRα Targeting with Vintafolide
Folate is a crucial vitamin for cell division and DNA synthesis. Rapidly proliferating cancer cells often overexpress the folate receptor alpha (FRα) to meet their high demand for folate.[1][2] This differential expression between cancerous and normal tissues makes FRα an attractive target for selective cancer therapy. Vintafolide was designed to exploit this by delivering a potent cytotoxic agent directly to FRα-expressing tumor cells, thereby minimizing systemic toxicity.[1][2]
Vintafolide is a conjugate of folic acid and a vinca (B1221190) alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH), linked by a disulfide bond.[1] The folic acid moiety acts as the targeting ligand, binding with high affinity to FRα.[1]
Mechanism of Action
The mechanism of action of Vintafolide involves a multi-step process initiated by the specific binding of the folate portion of the conjugate to FRα on the surface of cancer cells. This is followed by receptor-mediated endocytosis, where the entire Vintafolide-FRα complex is internalized into the cell within an endosome. The acidic environment of the endosome facilitates the cleavage of the disulfide linker, releasing the cytotoxic DAVLBH payload into the cytoplasm.[1][2] Once released, DAVLBH, a microtubule-destabilizing agent, binds to tubulin, leading to M-phase cell cycle arrest and ultimately, apoptosis of the cancer cell.[1]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Vintafolide.
Table 1: Preclinical Activity of Vintafolide
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (Kd) for FRα | ~0.1 nM | FRα-expressing cells | [1] |
| In Vitro Cytotoxicity (IC50) | Single-digit nanomolar range | FRα-positive tumor cells | [2] |
Table 2: Clinical Efficacy of Vintafolide in Ovarian Cancer (PRECEDENT Trial - Phase II)
| Endpoint | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) | PLD Alone | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Median Progression-Free Survival (PFS) - All Patients | 5.0 months | 2.7 months | 0.63 [0.41–0.96] | 0.031 | [2][3] |
| Median PFS - 100% FR-Positive Lesions | 5.5 months | 1.5 months | 0.38 [0.17–0.85] | 0.013 | [3] |
Table 3: Clinical Efficacy of Vintafolide in Non-Small Cell Lung Cancer (TARGET Trial - Phase IIb)
| Endpoint | Vintafolide + Docetaxel | Docetaxel Alone | Hazard Ratio (HR) [95% CI] | Reference |
| Median Overall Survival (OS) - All Histologies | 11.5 months | 8.8 months | 0.86 [0.58, 1.26] | [1] |
| Median OS - Adenocarcinoma Subgroup | 12.5 months | 6.6 months | 0.72 [0.44, 1.16] | [1] |
Table 4: Common Adverse Events (All Grades) from the PRECEDENT Trial
| Adverse Event | Vintafolide + PLD (% of cycles) | PLD Alone (% of cycles) | Reference |
| Anemia | 16.6% | 10.4% | [2][4] |
| Neutropenia | 19.1% | 10.4% | [2][4] |
| Thrombocytopenia | 2.7% | 3.0% | [2][4] |
| Stomatitis | 16.6% | 22.8% | [2][4] |
| Hand-foot syndrome | 19.1% | 15.8% | [2][4] |
| Peripheral Neuropathy | 10.1% | 2.5% | [2][4] |
| Fatigue | 15.8% | 14.9% | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of FRα-targeting agents like Vintafolide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Vintafolide that inhibits cell growth by 50% (IC50).
Materials:
-
FRα-positive cancer cell lines (e.g., KB, HeLa, IGROV-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Vintafolide (EC-17 disodium salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed FRα-positive cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Vintafolide in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the negative control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Vintafolide to FRα.
Materials:
-
FRα-positive cells or cell membranes
-
Radiolabeled folic acid (e.g., [3H]folic acid)
-
Unlabeled Vintafolide and unlabeled folic acid
-
Binding buffer (e.g., PBS)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine a fixed concentration of radiolabeled folic acid with varying concentrations of unlabeled Vintafolide or unlabeled folic acid (for competition).
-
Incubation: Add the FRα-positive cells or membranes to the reaction mixture and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours) to prevent internalization.[6]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the log concentration of the competitor (Vintafolide).
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Vintafolide in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
FRα-positive human tumor cells (e.g., ovarian or lung cancer cell lines)
-
Vintafolide
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject FRα-positive tumor cells into the flank of the immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups (typically 5-10 mice per group).[7] Administer Vintafolide (e.g., intravenously) and the vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers bi-weekly and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).[7]
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the Vintafolide-treated group and the control group.
-
Analyze the body weight data to assess treatment-related toxicity.
-
Signaling Pathways and Experimental Workflows
Folate Receptor Alpha Signaling
Upon binding of folate, FRα can activate intracellular signaling cascades, including the JAK-STAT3 and ERK1/2 pathways, which are involved in cell growth and proliferation.[8][9] While Vintafolide's primary mechanism is the delivery of a cytotoxic payload, understanding its potential impact on these signaling pathways is crucial.
Caption: FRα signaling pathways.
Vintafolide Mechanism of Action Workflow
The following diagram illustrates the workflow of Vintafolide from administration to cellular effect.
Caption: Vintafolide's mechanism of action.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the typical experimental workflow for the in vitro assessment of Vintafolide.
Caption: In vitro evaluation workflow.
References
- 1. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 8. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EC-17 Disodium Salt for In Vitro Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC). It serves as a high-affinity targeting agent for Folate Receptor alpha (FRα), a protein overexpressed in a variety of epithelial cancers, including ovarian, breast, lung, and cervical cancers. This property makes EC-17 a valuable tool for the in vitro identification, labeling, and characterization of cancer cells that express FRα. This technical guide provides an in-depth overview of EC-17 disodium salt, its mechanism of action, and detailed protocols for its application in cancer cell line studies.
Core Concepts
EC-17 is synthesized by conjugating folate (vitamin B9) to fluorescein isothiocyanate (FITC) through an ethylenediamine (B42938) spacer. This design leverages the high affinity of folic acid for FRα, a glycosylphosphatidylinositol (GPI)-anchored membrane protein. In many cancer cells, the uptake of folate, essential for rapid cell division and DNA synthesis, is mediated by the overexpression of FRα. EC-17 binds to FRα on the cell surface and is subsequently internalized through receptor-mediated endocytosis, allowing for the fluorescent labeling of FRα-positive cells.
Physicochemical and Fluorescent Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₃₆N₁₀NaO₁₀S |
| Molecular Weight | 917 g/mol |
| Appearance | Orange-red to dark red powder |
| Solubility | Water, DMSO |
| Excitation Maximum | ~490 nm |
| Emission Maximum | ~520 nm |
Applications in In Vitro Cancer Cell Line Studies
This compound is a versatile tool for a range of in vitro applications aimed at studying FRα-positive cancer cells.
-
Identification and Sorting of FRα-Positive Cells: Flow cytometry using EC-17 allows for the quantification and sorting of cancer cells based on their FRα expression levels.
-
Visualization of FRα Expression: Fluorescence microscopy enables the visualization of FRα localization on the cell membrane and its internalization.
-
Screening of FRα-Targeted Therapies: EC-17 can be used in competitive binding assays to screen for novel therapeutic agents that target FRα.
Folate Receptor Alpha (FRα) Positive Cancer Cell Lines
A variety of human cancer cell lines are known to express Folate Receptor alpha (FRα) and are therefore suitable for studies involving this compound. The level of FRα expression can vary significantly between cell lines.
| Cell Line | Cancer Type |
| HeLa | Cervical Cancer |
| KB | Cervical Cancer (originally misidentified, but a widely used FRα-positive line) |
| IGROV-1 | Ovarian Cancer |
| SKOV-3 | Ovarian Cancer |
| OAW28 | Ovarian Cancer |
| A2780 | Ovarian Cancer |
| JAR | Choriocarcinoma |
| BeWo | Choriocarcinoma |
| EFE-184 | Endometrial Cancer |
| L1210A | Leukemia (murine) |
Quantitative Analysis of EC-17 Targeting
The efficacy of EC-17 as a targeting agent can be quantified through various measures. The binding affinity (Kd) of folate and its conjugates to FRα is typically in the nanomolar to sub-nanomolar range, indicating a very strong interaction. The tumor-to-background ratio (TBR) provides a measure of the specificity of the fluorescent signal in a mixed cell population or tissue.
| Parameter | Reported Value(s) | Notes |
| Binding Affinity (Kd) of Folate for FRα | 10⁻⁹ to 10⁻¹⁰ M | This represents the affinity of the natural ligand. The affinity of EC-17 is expected to be in a similar range. |
| Tumor-to-Background Ratio (TBR) | Mean of 7.0 ± 1.2 | In a study on ovarian cancer, indicating a strong signal from the targeted tissue compared to the background. |
Signaling Pathways Associated with Folate Receptor Alpha
Binding of folate or folate conjugates like EC-17 to FRα can trigger intracellular signaling cascades that are implicated in cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for researchers in drug development.
Upon ligand binding, FRα, which is located in lipid rafts, can initiate signaling through non-receptor tyrosine kinases and activate downstream pathways such as the JAK/STAT3 and ERK1/2 pathways. These pathways are known to regulate gene expression related to cell growth and survival.
Folate Receptor alpha (FRα) signaling cascade upon EC-17 binding.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound in in vitro cancer cell line studies.
General Experimental Workflow
A typical workflow for studying FRα-positive cancer cells using EC-17 involves several key stages, from cell culture to data analysis.
General workflow for in vitro studies using this compound.
Detailed Protocol for In Vitro Cell Staining for Flow Cytometry
This protocol is designed for the fluorescent labeling of FRα-positive cancer cells for analysis by flow cytometry.
Materials:
-
This compound
-
FRα-positive cancer cell line (e.g., KB or HeLa cells)
-
Complete cell culture medium (folate-deficient medium recommended for optimal results)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm)
Procedure:
-
Cell Culture: Culture FRα-positive cells in T-75 flasks until they reach 70-80% confluency. For enhanced EC-17 binding, it is advisable to use a folate-deficient culture medium for at least 24 hours prior to the experiment.
-
Preparation of EC-17 Stock Solution: Prepare a 10 µM stock solution of this compound in sterile DMSO or PBS. Aliquot and store at -20°C, protected from light.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS containing 2% FBS.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Staining:
-
Aliquot 1 mL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
-
Add the 10 µM EC-17 stock solution to achieve a final concentration of 200 nM (e.g., add 20 µL of 10 µM stock to 1 mL of cell suspension).
-
For a negative control, use an unstained cell sample. For a competition control, pre-incubate cells with an excess of free folic acid (e.g., 10 µM) for 15-30 minutes before adding EC-17.
-
Incubate the tubes at 37°C for 60 minutes, protected from light.
-
-
Washing:
-
Add 2 mL of cold PBS with 2% FBS to each tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS with 2% FBS.
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filters for FITC (excitation ~488 nm, emission ~520 nm).
-
Gate on the live cell population based on forward and side scatter.
-
Record the fluorescence intensity of the EC-17 stained cells and compare it to the negative and competition controls.
-
Detailed Protocol for Fluorescence Microscopy
This protocol outlines the steps for visualizing FRα expression in adherent cancer cells using EC-17.
Materials:
-
This compound
-
FRα-positive cancer cell line
-
Glass coverslips or imaging-grade multi-well plates
-
Complete cell culture medium (folate-deficient recommended)
-
PBS, pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope with FITC and DAPI filter sets
Procedure:
-
Cell Seeding: Seed FRα-positive cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.
-
EC-17 Staining:
-
Prepare a working solution of EC-17 in pre-warmed culture medium at a final concentration of 200-500 nM.
-
Aspirate the old medium from the cells and gently add the EC-17 containing medium.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells three times with warm PBS.
-
-
Fixation:
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Add DAPI staining solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Use the FITC channel to visualize EC-17 (green fluorescence) and the DAPI channel for the nuclei (blue fluorescence).
-
Conclusion
This compound is a powerful and specific tool for the in vitro study of cancer cell lines that overexpress Folate Receptor alpha. Its fluorescent properties allow for straightforward visualization and quantification of FRα-positive cells. The detailed protocols and conceptual framework provided in this guide are intended to assist researchers in effectively utilizing EC-17 in their cancer research, from basic cell biology to the development of novel targeted therapies. Further characterization of the binding kinetics and fluorescence properties of EC-17 across a wider range of cancer cell lines will continue to enhance its utility as a research reagent.
EC-17: A Technical Guide to a Versatile Folate Receptor-Targeted Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC-17, a conjugate of the vitamin folic acid and the fluorescent dye fluorescein (B123965) isothiocyanate (FITC), has emerged as a pivotal research tool for studying and targeting cells that overexpress the folate receptor alpha (FRα).[1] FRα is a well-established biomarker for a variety of cancers, including ovarian, breast, and lung, making EC-17 a valuable agent for cancer cell identification and targeted therapeutic strategies. This technical guide provides an in-depth overview of the discovery, development, and application of EC-17, complete with detailed experimental protocols and quantitative data to facilitate its effective use in a research setting.
Introduction to EC-17
EC-17 is a folate-FITC conjugate designed to selectively bind to FRα.[2] The high affinity of folic acid for FRα allows for the targeted delivery of the fluorescent FITC molecule to cancer cells overexpressing this receptor. This property has been exploited for various research and clinical applications, most notably in the field of intraoperative fluorescence-guided surgery and as a component of innovative cancer immunotherapies.[1][3]
Chemical and Physical Properties
EC-17 is a low-molecular-weight compound with a molecular formula of C42H36N10Na2O10S.[1] Its fluorescent properties are central to its application as a research tool.
| Property | Value | Reference |
| Molecular Formula | C42H36N10Na2O10S | [1] |
| Molecular Weight | 873 g/mol | [1] |
| Excitation Wavelength (max) | 490 nm | [4] |
| Emission Wavelength (max) | 520 nm | [4] |
Mechanism of Action
The primary mechanism of action of EC-17 involves its high-affinity binding to FRα on the cell surface. Following binding, the EC-17/FRα complex is internalized through receptor-mediated endocytosis. This process allows for the accumulation of the fluorescent probe within the target cells, enabling their visualization.
Quantitative Data
Binding Affinity
Radioligand binding assays have been utilized to determine the binding affinity of EC-17 to folate receptors. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.
| Receptor | Cell Line | Kd (nM) | Reference |
| Folate Receptor α (FRα) | KB | 1.7 | [1] |
| Folate Receptor β (FRβ) | CHO-β | 0.8 | [1] |
Pharmacokinetics
While detailed quantitative pharmacokinetic data for EC-17 is not extensively published in a consolidated table, studies have consistently reported its rapid clearance from the bloodstream and retention in FRα-positive tumors.[1][3] This favorable pharmacokinetic profile, characterized by a short serum half-life, minimizes background fluorescence and enhances the tumor-to-background signal ratio, which is crucial for in vivo imaging applications.[1][5]
Note: Specific values for clearance rate, half-life, and biodistribution are not consistently available in the public domain.
Cytotoxicity (IC50/EC50)
EC-17 is primarily utilized as an imaging agent and a targeting moiety, and as such, it is not designed to be cytotoxic. Therefore, IC50 (half-maximal inhibitory concentration) values related to cell viability are not typically reported. In the context of its use in CAR-T cell therapy, its efficacy is measured by the activation and cytotoxic potential of the CAR-T cells it directs, rather than its own direct cytotoxicity.[1]
Note: IC50/EC50 values for EC-17's direct effect on cell viability or receptor activation are not available in the reviewed literature.
Experimental Protocols
In Vitro Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining FRα-positive cells with EC-17 for visualization by fluorescence microscopy.
Materials:
-
FRα-positive cells (e.g., KB, L1210A)[4]
-
Folate-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
EC-17 stock solution (e.g., 10 µM in DMSO or water)[4]
-
Formaldehyde (B43269) solution (e.g., 4% in PBS) for fixation
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for FITC and DAPI
Procedure:
-
Culture FRα-positive cells on glass coverslips in folate-free medium until they reach the desired confluency.
-
Prepare a working solution of EC-17 in folate-free medium at a final concentration of 200 nM.[4]
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the EC-17 working solution for 1 hour at 37°C in a cell culture incubator.[4]
-
Wash the cells three times with PBS to remove unbound EC-17.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with a detergent like Triton X-100 if intracellular targets need to be stained.
-
Counterstain the cell nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope. EC-17 will appear as green fluorescence, and DAPI as blue.
Competitive Binding Assay
This protocol describes a competitive binding assay to assess the specificity of EC-17 binding to FRα. This is achieved by competing for binding with an excess of unlabeled folic acid.
Materials:
-
FRα-positive cells
-
Folate-free binding buffer (e.g., PBS with 1% BSA)
-
EC-17 solution at a concentration around its Kd (e.g., 2 nM)
-
A range of concentrations of unlabeled folic acid (e.g., from 1 nM to 10 µM)
-
Multi-well plates (e.g., 96-well)
-
A method for quantifying bound EC-17 (e.g., fluorescence plate reader or flow cytometer)
Procedure:
-
Seed FRα-positive cells in a multi-well plate and grow to confluency.
-
Wash the cells with folate-free binding buffer.
-
Prepare serial dilutions of unlabeled folic acid in the binding buffer.
-
To the appropriate wells, add the different concentrations of unlabeled folic acid. Include a control group with no unlabeled folic acid.
-
Immediately add the EC-17 solution to all wells at a final concentration of approximately 2 nM.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold binding buffer to remove unbound ligands.
-
Lyse the cells or directly measure the fluorescence of the bound EC-17 using a plate reader or flow cytometer.
-
Plot the fluorescence intensity against the concentration of unlabeled folic acid. The resulting curve should show a decrease in EC-17 binding with increasing concentrations of folic acid, demonstrating competitive inhibition.
In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol provides a general framework for in vivo imaging of FRα-positive tumors in a mouse model using EC-17.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FRα-positive tumor cells for implantation
-
Sterile PBS
-
EC-17 solution for injection (sterile)
-
An in vivo fluorescence imaging system with appropriate excitation and emission filters for FITC.
Procedure:
-
Implant FRα-positive tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
-
Prepare a sterile solution of EC-17 for intravenous injection. A typical dose is 0.1 mg/kg.[1]
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Administer the EC-17 solution via tail vein injection.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to monitor the biodistribution and tumor accumulation of EC-17. The optimal imaging window is typically 2-3 hours post-injection.[1]
-
Use the imaging software to quantify the fluorescence intensity in the tumor and surrounding tissues.
-
After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the in vivo findings.
Mandatory Visualizations
Folate Receptor-Mediated Endocytosis Signaling Pathway
Caption: Folate Receptor-Mediated Endocytosis of EC-17.
Experimental Workflow for In Vivo Imaging
References
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
EC-17 Disodium Salt: A Technical Guide to its Chemical Structure, Synthesis, and Biological Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt, also known as Folate-FITC, is a fluorescent conjugate that plays a significant role in targeted drug delivery and cancer research. It is designed to specifically target cells that overexpress the folate receptor alpha (FRα), a protein commonly found on the surface of various cancer cells. This technical guide provides an in-depth overview of the chemical structure, synthesis, and the biological pathway associated with EC-17 disodium salt.
Chemical Structure and Properties
This compound is a complex molecule formed by the conjugation of three key components: a folic acid analog, an ethylenediamine (B42938) spacer, and the fluorescent dye fluorescein (B123965) isothiocyanate (FITC). The chemical formula for the neutral form is C42H36N10O10S, and for the disodium salt, it is C42H34N10Na2O10S. The structure is designed to retain the high binding affinity of folic acid for FRα while incorporating the fluorescent properties of FITC for detection and imaging.
| Property | Value | Reference |
| Synonyms | Folate-FITC, EC-17 | [1] |
| CAS Number | 910661-33-5 | [2] |
| Molecular Formula | C42H34N10Na2O10S | [2] |
| Molecular Weight | 916.82 g/mol | [2] |
| Excitation Wavelength | ~490 nm | [2][3] |
| Emission Wavelength | ~520 nm | [2][3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the selective conjugation of its constituent parts. While a detailed, publicly available, step-by-step protocol is not consolidated in a single source, the general synthetic strategy can be outlined as follows. The process focuses on the selective formation of an amide bond at the γ-carboxyl group of the glutamic acid moiety of folic acid, as the α-carboxyl group is crucial for receptor binding[4].
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of γ-Conjugated Folate-Ethylenediamine
-
Activation of Folic Acid: Folic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A coupling reagent, for example, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS), is added to activate the carboxyl groups of folic acid[5][6]. This reaction is typically stirred at room temperature for several hours.
-
Reaction with Protected Ethylenediamine: N-Boc-ethylenediamine is then added to the activated folic acid solution. The reaction is stirred for an extended period, often overnight, at room temperature to allow for the formation of the amide bond, primarily at the more reactive γ-carboxyl group[6][7].
-
Deprotection: The Boc-protecting group is removed from the ethylenediamine linker using an acid, such as trifluoroacetic acid (TFA), to yield the free amine of the folate-ethylenediamine conjugate[7].
Step 2: Conjugation with FITC
-
Reaction with FITC: The folate-ethylenediamine conjugate is dissolved in a suitable buffer, and fluorescein isothiocyanate (FITC) is added. The isothiocyanate group of FITC reacts with the primary amine of the ethylenediamine linker to form a stable thiourea (B124793) bond. This reaction is typically carried out in the dark to prevent photobleaching of the FITC molecule.
Step 3: Purification and Salt Formation
-
Purification: The crude EC-17 conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials and byproducts[8][9][10].
-
Formation of Disodium Salt: The purified EC-17 is then converted to its disodium salt. This is typically achieved by treating the compound with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by lyophilization to obtain the final product as a solid.
Biological Interaction: Folate Receptor-Mediated Endocytosis
EC-17 exerts its targeting effect by hijacking the natural cellular uptake mechanism for folic acid in FRα-overexpressing cells. This process is known as receptor-mediated endocytosis.
Experimental Protocol: In Vitro Cell Staining
A typical protocol for staining FRα-positive cells with EC-17 in vitro is as follows[2]:
-
Cell Preparation: FRα-positive cells (e.g., KB or L1210A cells) are suspended at a concentration of 1x10^6 cells/mL in a suitable buffer like PBS containing 2% fetal bovine serum (FBS).
-
Incubation: A stock solution of this compound is added to the cell suspension to a final concentration of approximately 200 nM.
-
Staining: The mixture is incubated at 37°C for 60 minutes to allow for binding and internalization of the EC-17.
-
Washing: The cells are washed twice with PBS to remove any unbound EC-17.
-
Analysis: The stained cells are then resuspended for analysis by methods such as flow cytometry or fluorescence microscopy.
Signaling Pathway
The binding of a folate conjugate like EC-17 to the FRα, which is a glycosylphosphatidylinositol (GPI)-anchored protein, initiates the process of endocytosis. The receptor-ligand complex is internalized into the cell through endosomes. As the endosomes mature, their internal pH decreases, which can facilitate the release of the folate conjugate from the receptor. The conjugate can then be trafficked to other cellular compartments, such as lysosomes.
Conclusion
This compound is a valuable tool in cancer research and targeted therapy due to its ability to specifically bind to and be internalized by FRα-overexpressing cells. Its synthesis, although requiring careful control of reaction conditions to ensure regioselectivity, follows established principles of bioconjugation chemistry. Understanding the chemical properties and biological interactions of EC-17 is crucial for its effective application in the development of novel diagnostic and therapeutic agents. Further research to fully elucidate and publish a detailed, optimized synthesis protocol would be beneficial to the scientific community.
References
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Folate-conjugated organic CO prodrugs: Synthesis and CO release kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of the affinity/HPLC method for quantitative estimation of folic acid in enriched cereal-grain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to EC-17 Disodium Salt for Identifying Folate Receptor-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt, a folate-fluorescein isothiocyanate (FITC) conjugate, is a targeted fluorescent imaging agent designed for the intraoperative identification of folate receptor alpha (FRα)-positive tumors.[1][2][3] The overexpression of FRα is a well-documented characteristic of various malignancies, including ovarian, breast, and lung cancers, while its expression in normal tissues is limited, making it an attractive target for diagnostic and therapeutic applications.[4][5] This guide provides a comprehensive overview of the core principles, experimental data, and methodologies associated with the use of EC-17 in identifying FRα-positive tumors.
Mechanism of Action
EC-17 utilizes the high affinity of folic acid for FRα to selectively accumulate in tumor cells overexpressing this receptor. Following intravenous administration, EC-17 circulates throughout the body and binds to FRα on the surface of cancer cells.[1] The binding of EC-17 to FRα initiates a process called receptor-mediated endocytosis, where the cell membrane engulfs the EC-17/FRα complex, forming intracellular vesicles.[4][5] This internalization process leads to the accumulation of the fluorescent FITC component of EC-17 within the tumor cells. When excited by light of a specific wavelength, the FITC moiety emits fluorescent light, allowing for the real-time visualization of malignant tissue during surgical procedures.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the performance and characteristics of EC-17 disodium salt.
Table 1: Binding Affinity of EC-17 to Folate Receptors
| Ligand | Receptor | Dissociation Constant (Kd) | Cell Lines Tested | Reference |
| EC-17 | Folate Receptor α (FRα) | 1.7 nM | KB cells | [1] |
| EC-17 | Folate Receptor β (FRβ) | 0.8 nM | CHO-β cells | [1] |
Table 2: In Vivo Imaging Performance in Ovarian Cancer
| Parameter | Value | Patient Cohort | Reference |
| Mean Tumor-to-Background Ratio (TBR) | 7.0 ± 1.2 | 12 patients with ovarian cancer | [2] |
| Additional Malignant Lesions Detected | 16% (7 of 44) | 12 patients with ovarian cancer | [2][3] |
| Successful Imaging Window | Up to 5.5 hours post-administration | 12 patients with ovarian cancer | [2] |
Table 3: Pharmacokinetic Parameters of EC-17 (from a Phase I study in Renal Cell Carcinoma)
| Parameter | Value | Dosing Regimen | Patient Cohort | Reference |
| Dose-Limiting Toxicities | Grade 4 anaphylaxis, Grade 3 pancreatitis | 0.031, 0.092, or 0.276 mg/kg, 5 days/week | 41 patients with metastatic renal cell carcinoma | [6] |
| Most Common Adverse Event | Transient hypersensitivity reactions | 0.031, 0.092, or 0.276 mg/kg, 5 days/week | 41 patients with metastatic renal cell carcinoma | [6] |
Table 4: Clinical Outcomes (from a Phase I study in Renal Cell Carcinoma)
| Outcome | Percentage of Patients | Patient Cohort | Reference |
| Partial Response | 4% (1 of 28) | 28 evaluable patients with metastatic renal cell carcinoma | [6] |
| Stable Disease | 54% (15 of 28) | 28 evaluable patients with metastatic renal cell carcinoma | [6] |
Experimental Protocols
In Vitro Cell Staining Protocol
This protocol describes the labeling of FRα-positive cells with EC-17 for in vitro analysis.
-
Cell Preparation: Culture FRα-positive cells (e.g., KB cells) to the desired confluency.
-
EC-17 Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in cell culture medium.
-
Incubation: Resuspend the cells in the EC-17 containing medium and incubate for a specified period (e.g., 1 hour at 37°C).
-
Washing: Centrifuge the cell suspension to pellet the cells and wash with phosphate-buffered saline (PBS) to remove unbound EC-17. Repeat the wash step.
-
Analysis: Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.
Intraoperative Fluorescence-Guided Surgery Protocol (Ovarian Cancer)
This protocol outlines the clinical application of EC-17 for the intraoperative identification of ovarian cancer lesions.
-
Patient Selection: Patients with suspected or confirmed ovarian cancer are eligible.
-
EC-17 Administration: Two to three hours prior to surgery, administer EC-17 intravenously at a dose of 0.1 mg/kg.[3]
-
Surgical Procedure: Perform a standard laparotomy. After initial inspection and palpation for visible tumor lesions, utilize a fluorescence imaging system to scan the surgical field.
-
Fluorescence Detection: Identify areas of fluorescence, which indicate the potential presence of FRα-positive tumor tissue.
-
Tumor Resection: Resect all fluorescent tissues, in addition to any lesions identified by standard visual and tactile inspection.
-
Histopathological Confirmation: Submit all resected specimens for histopathological analysis to confirm malignancy and FRα expression.
Signaling Pathways and Experimental Workflows
EC-17 Binding and Internalization Workflow
The following diagram illustrates the process of EC-17 binding to FRα and its subsequent internalization into the tumor cell.
Caption: Workflow of EC-17 binding to FRα and cellular uptake.
Folate Receptor α Signaling Pathways
FRα is not only involved in folate uptake but also in cell signaling, primarily through the JAK-STAT3 and ERK1/2 pathways.[4][5]
FRα-Mediated JAK-STAT3 Signaling Pathway
Caption: Activation of the JAK-STAT3 pathway by FRα.
FRα-Mediated ERK1/2 Signaling Pathway
Caption: Activation of the ERK1/2 pathway by FRα.
Conclusion
This compound is a valuable tool for the intraoperative identification of FRα-positive tumors. Its high affinity for FRα enables selective accumulation in malignant tissues, allowing for real-time fluorescence-guided surgery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this targeted imaging agent. Further research into the detailed pharmacokinetic and pharmacodynamic properties of EC-17 in larger, more diverse patient populations will continue to refine its clinical utility and expand its applications in oncology.
References
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of folate immune therapy (EC90 vaccine administered with GPI-0100 adjuvant followed by EC17) in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to EC-17 in Fluorescence Microscopy for Researchers and Drug Development Professionals
An in-depth examination of the principles, applications, and methodologies for utilizing EC-17, a fluorescent probe targeting the folate receptor alpha, in cellular imaging and analysis.
Introduction
EC-17, also known as Folate-FITC, is a fluorescent conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC).[1] It serves as a powerful tool in fluorescence microscopy for the targeted imaging and investigation of cells overexpressing the folate receptor alpha (FRα).[2][3] FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed on the surface of various cancer cells, including ovarian and breast cancers, while having limited expression in healthy tissues.[2][3] This differential expression profile makes FRα an attractive biomarker for cancer diagnosis and a target for therapeutic intervention. EC-17 leverages this by binding with high affinity to FRα, allowing for the specific visualization of FRα-positive cells.[1][2] This guide provides a comprehensive overview of the fundamental principles and practical considerations for the effective use of EC-17 in fluorescence microscopy.
Core Principles of EC-17 in Fluorescence Microscopy
The utility of EC-17 as a fluorescent probe is centered on its specific interaction with FRα and its inherent fluorescent properties.
Mechanism of Action and Cellular Uptake
EC-17's mechanism of action is initiated by its binding to the folate receptor alpha on the cell surface. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the EC-17/FRα complex, forming an intracellular vesicle called an endosome. As the endosome matures, its internal pH becomes more acidic. This acidic environment facilitates the dissociation of EC-17 from the receptor. The FRα is then recycled back to the cell membrane, while the released EC-17 accumulates within the cell, primarily in lysosomes. This intracellular accumulation of the fluorescent probe allows for robust visualization of FRα-expressing cells.
Fluorescent Properties
EC-17 is a conjugate of folic acid and fluorescein isothiocyanate (FITC). FITC is a widely used green-emitting fluorophore. The spectral characteristics of EC-17 are crucial for designing fluorescence microscopy experiments.
| Property | Value |
| Maximum Excitation Wavelength | ~490 nm |
| Maximum Emission Wavelength | ~520 nm |
| Fluorophore | FITC |
| Appearance | Green Emission |
These properties dictate the selection of appropriate light sources, excitation filters, dichroic mirrors, and emission filters for optimal imaging. A standard FITC or GFP filter set is typically suitable for visualizing EC-17.
Experimental Protocols
The following protocols provide a starting point for using EC-17 in fluorescence microscopy. Optimization may be required depending on the cell type and experimental goals.
Live Cell Imaging Protocol
This protocol is designed for visualizing the uptake and intracellular localization of EC-17 in real-time.
Materials:
-
EC-17 stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12)
-
FRα-positive cells (e.g., KB, IGROV1, or other cancer cell lines)
-
FRα-negative cells (for control)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed FRα-positive and FRα-negative cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of imaging.
-
EC-17 Staining Solution: Prepare a working solution of EC-17 in pre-warmed live-cell imaging medium. A final concentration of 100-500 nM is a good starting point.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the EC-17 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes. For kinetic studies, imaging can begin immediately after the addition of EC-17.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound EC-17.
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with a suitable filter set for FITC/GFP and an environmental chamber.
Fixed Cell Imaging Protocol
This protocol is for visualizing the total cellular uptake and distribution of EC-17 after fixation.
Materials:
-
EC-17 stock solution
-
FRα-positive and FRα-negative cells
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Staining: Follow steps 1-4 of the live-cell imaging protocol.
-
Washing: After incubation, wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain according to the manufacturer's protocol.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides on a fluorescence microscope.
Data Presentation and Quantitative Analysis
Quantitative analysis of fluorescence intensity can provide valuable insights into the expression levels of FRα and the cellular uptake of EC-17.
Quantifying Fluorescence Intensity
The mean fluorescence intensity of individual cells or regions of interest can be measured using image analysis software such as ImageJ/Fiji.
Example Data Table:
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| IGROV1 | EC-17 (200 nM) | 850.6 ± 75.2 |
| IGROV1 | Untreated Control | 55.3 ± 8.9 |
| HEK293 | EC-17 (200 nM) | 62.1 ± 10.5 |
This table represents hypothetical data for illustrative purposes.
Signal-to-Noise Ratio
The signal-to-noise ratio (SNR) is a critical parameter for assessing the quality of fluorescence images. It is calculated as the mean signal intensity divided by the standard deviation of the background noise.
Example Data Table:
| Cell Line | EC-17 Concentration | Signal-to-Noise Ratio (SNR) |
| KB | 100 nM | 15.2 |
| KB | 200 nM | 28.7 |
| KB | 500 nM | 45.1 |
This table represents hypothetical data for illustrative purposes.
Signaling Pathways
Upon binding of folate (or EC-17), FRα can activate intracellular signaling cascades that are implicated in cell growth and proliferation. Visualizing these pathways can provide context to the functional consequences of FRα expression.
Conclusion
EC-17 is a valuable and specific fluorescent probe for the visualization and study of FRα-expressing cells. Its use in fluorescence microscopy, guided by the principles and protocols outlined in this guide, can provide significant insights for researchers in cancer biology and professionals in drug development. Careful optimization of experimental parameters and quantitative analysis of imaging data will ensure the generation of reliable and impactful results.
References
EC-17 Disodium Salt: A Technical Guide to its Role in Cancer Diagnosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC-17 disodium (B8443419) salt, a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC), is a fluorescent imaging agent specifically designed to target the folate receptor alpha (FRα).[1][2] FRα is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, breasts, lungs, and kidneys, while its expression in healthy tissues is limited.[3][4][5] This differential expression makes FRα an attractive target for diagnostic imaging. EC-17 enters FRα-positive cells through receptor-mediated endocytosis, leading to the accumulation of the fluorescent agent within the tumor, enabling its visualization during surgical procedures.[6][7] This in-depth guide provides a comprehensive overview of EC-17, including its mechanism of action, physicochemical properties, and its application in cancer diagnosis research, with a focus on intraoperative imaging.
Introduction to EC-17 Disodium Salt
This compound is a folate receptor-targeting fluorescent contrast agent.[6] It is synthesized by conjugating folic acid (vitamin B9) with fluorescein isothiocyanate (FITC) via an ethylenediamine (B42938) spacer.[1][8] The folate component of EC-17 serves as the targeting ligand, binding with high affinity to FRα on cancer cells.[8][9] The FITC moiety provides the fluorescent signal, allowing for real-time visualization of cancerous tissue.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H34N10Na2O10S | N/A |
| Molecular Weight | 916.82 g/mol | N/A |
| Alternate Names | Folate-FITC | [10] |
| Excitation Wavelength (max) | 490 nm | [10][11] |
| Emission Wavelength (max) | 520 nm | [10][11] |
| Appearance | Solid | N/A |
Mechanism of Action: Targeting the Folate Receptor Alpha
The diagnostic utility of EC-17 is predicated on its specific binding to and internalization by cancer cells overexpressing the folate receptor alpha (FRα). The process, known as folate receptor-mediated endocytosis, is a highly efficient mechanism for cellular uptake.[6]
Signaling Pathway and Cellular Uptake
The following diagram illustrates the key steps involved in the cellular uptake of EC-17:
Pathway Description:
-
Binding: EC-17 in the bloodstream binds with high affinity to FRα on the surface of cancer cells.[9]
-
Endocytosis: Upon binding, the cell membrane invaginates, engulfing the EC-17/FRα complex into an early endosome.[6][12]
-
Trafficking and Release: The endosome matures, and its internal pH drops, causing a conformational change in the FRα and the release of EC-17.[6]
-
Accumulation: The released EC-17 accumulates within the cell, leading to a detectable fluorescent signal.[1]
-
Receptor Recycling: The FRα is recycled back to the cell surface, where it can bind to more EC-17 molecules, further amplifying the signal.[6]
Application in Cancer Diagnosis: Intraoperative Imaging
EC-17 has been investigated in clinical trials for its utility in real-time, fluorescence-guided surgery, particularly for ovarian and breast cancer.[4][9] The primary goal is to enhance the visualization of malignant tissue, enabling more complete tumor resection and the identification of occult lesions not detectable by sight or palpation alone.[4][13]
Clinical Efficacy
Clinical studies have demonstrated the potential of EC-17 to improve surgical outcomes. The following table summarizes key quantitative data from a notable study in ovarian cancer.
| Parameter | Result | Cancer Type | Reference |
| Total Lesions Detected by Fluorescence | 57 | Ovarian Cancer | [4][14] |
| Malignant Lesions Confirmed by Histopathology | 44 (77%) | Ovarian Cancer | [4][14] |
| Malignant Lesions Not Detected by Inspection/Palpation | 7 out of 44 (16%) | Ovarian Cancer | [4][14] |
| Median Tumor-to-Background Ratio (TBR) | 2.3 (range 2.1 – 6.2) | Breast Cancer | [9] |
Note: While EC-17 showed a clear fluorescent signal in breast cancer, significant autofluorescence in normal breast tissue interfered with tumor identification in some cases.[4][9]
Experimental Protocols
The following sections provide detailed methodologies for the preparation and administration of EC-17 for preclinical and clinical research, as well as the intraoperative imaging procedure.
Preparation and Administration of EC-17
This protocol is a composite based on information from clinical trial documentation and preclinical studies.
Methodology:
-
Reconstitution: For preclinical in vitro studies, a stock solution of this compound is typically prepared by dissolving it in a suitable solvent like DMSO to a concentration of 10 μM.[10][11] For clinical use, the lyophilized powder is reconstituted with a sterile diluent.
-
Dilution for Injection: The stock solution is further diluted in a sterile, injectable solution such as 0.9% sodium chloride or 5% dextrose to the final desired concentration for intravenous administration.
-
Dosage Calculation: The patient dose is calculated based on body weight. A commonly used dose in clinical trials is 0.1 mg/kg.[14]
-
Intravenous Administration: The diluted EC-17 solution is administered to the patient via a slow intravenous infusion, typically over a period of 10 minutes.
-
Timing for Imaging: The optimal window for intraoperative imaging is generally 2 to 4 hours after the completion of the EC-17 infusion, allowing for sufficient tumor uptake and clearance from the background.[13]
Intraoperative Fluorescence Imaging
The following workflow outlines the general procedure for using EC-17 in fluorescence-guided surgery.
Methodology:
-
Standard Surgical Procedure: The surgery commences with a standard visual inspection and palpation of the surgical field to identify the primary tumor and any visible metastases.
-
Fluorescence Imaging: A specialized fluorescence imaging system, capable of exciting FITC (around 490 nm) and detecting its emission (around 520 nm), is used to scan the surgical area.
-
Signal Detection and Evaluation: The surgeon identifies areas of fluorescence, which appear as bright signals against the darker background of normal tissue. The tumor-to-background ratio (TBR) is often assessed to aid in differentiating true signals from autofluorescence.
-
Guided Resection: The fluorescent signals guide the surgeon in resecting malignant tissue, including lesions that were not initially visible or palpable.
-
Confirmation: All resected tissues are sent for histopathological analysis to confirm the presence of cancer and to correlate the fluorescence with FRα expression.
Synthesis of EC-17
EC-17 is synthesized through a straightforward chemical conjugation process.
The synthesis involves the covalent linkage of folic acid to fluorescein isothiocyanate (FITC) using an ethylenediamine spacer.[1][8] This creates the folate-FITC conjugate, which is then typically converted to its disodium salt for improved solubility and formulation.
Future Directions and Considerations
Research in folate-targeted imaging agents is ongoing. While EC-17 has demonstrated feasibility, challenges such as autofluorescence at its emission wavelength have been noted.[4][9] This has led to the development of second-generation agents that utilize near-infrared (NIR) fluorophores to improve signal-to-background ratios and tissue penetration. Nevertheless, EC-17 remains a valuable tool in cancer diagnosis research and has paved the way for the development of more advanced FRα-targeting agents.
Conclusion
This compound is a well-characterized FRα-targeting fluorescent agent that has shown significant promise in the intraoperative detection of ovarian and breast cancers. Its mechanism of action, leveraging the overexpression of FRα on cancer cells and receptor-mediated endocytosis, allows for the specific accumulation of the fluorescent probe in malignant tissues. The data from clinical investigations support its utility in identifying additional tumor lesions that may be missed by conventional surgical techniques. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the application of EC-17 and the broader field of targeted molecular imaging in oncology.
References
- 1. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 4. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate-mediated targeting of therapeutic and imaging agents to cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EC-17 Disodium Salt in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC) designed for targeting and imaging cells that overexpress folate receptor alpha (FRα).[1][2][3] FRα is a well-established tumor-associated antigen, with high expression levels in various cancers, including ovarian and breast cancer, while showing limited expression in healthy tissues.[4][5] This differential expression makes FRα an attractive target for diagnostic and therapeutic applications. EC-17, by binding to FRα, allows for the visualization of cancer cells in live-cell imaging settings, both in vitro and in vivo.[2][6] Its fluorescent properties, with excitation and emission maxima in the visible light spectrum, are compatible with standard fluorescence microscopy and flow cytometry setups.[1]
Mechanism of Action
EC-17 is comprised of folic acid, which serves as the targeting ligand for FRα, and FITC, a widely used fluorophore. The folic acid component of EC-17 binds with high affinity to FRα on the cell surface. Following binding, the EC-17/FRα complex is internalized through endocytosis. This accumulation of the fluorescent probe inside the target cells enables their visualization and distinction from cells with low or no FRα expression. The fluorescence signal can be detected using appropriate imaging modalities, providing a means to identify and study FRα-positive cells.
Caption: Mechanism of EC-17 action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound in live cell imaging applications.
| Parameter | Value | Cell Types/Conditions | Reference |
| Excitation Wavelength (max) | 490 nm | In vitro/In vivo | [1][2] |
| Emission Wavelength (max) | 520 nm | In vitro/In vivo | [1][2] |
| Molecular Weight | 917 Da | N/A | [2] |
| Stock Solution Concentration | 10 μM | In vitro | [1] |
| Working Concentration (In Vitro) | 200 nM - 10 µM | HeLa, KB cells | [1][6] |
| Incubation Time (In Vitro) | 60 minutes | L1210A, KB cells | [2] |
| Incubation Temperature (In Vitro) | 37°C | L1210A, KB cells | [2] |
| In Vivo Administration | 0.1 mg/kg (intravenous) | Ovarian and breast cancer patients | [4][5] |
Experimental Protocols
In Vitro Live Cell Imaging of FRα-Positive Cells
This protocol is designed for staining live cells in culture to assess FRα expression.
Materials:
-
This compound
-
FRα-positive cells (e.g., HeLa, KB) and FRα-negative control cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Folic acid (for competition assay)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a 10 μM stock solution of EC-17 in an appropriate solvent (e.g., DMSO or water) and store it at -20°C or -80°C in the dark.
-
On the day of the experiment, dilute the EC-17 stock solution in a complete cell culture medium to the desired final working concentration (e.g., 200 nM).
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the EC-17 staining solution to the cells.
-
Incubate for 60 minutes at 37°C in a CO2 incubator.[2]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove unbound EC-17.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for FITC (e.g., 490 nm excitation and 520 nm emission).[1]
-
Competition Assay (Specificity Control):
To confirm the specificity of EC-17 for the folate receptor, a competition assay can be performed.
-
Pre-incubate the cells with a high concentration of free folic acid (e.g., 10 μM) for 30-60 minutes before adding the EC-17 staining solution.[1]
-
Proceed with the staining and imaging protocol as described above. A significant reduction in fluorescence intensity in the presence of excess free folic acid indicates specific binding of EC-17 to the folate receptor.
Caption: In vitro live cell imaging workflow.
Applications in Drug Development
The ability of EC-17 to specifically target and visualize FRα-positive cells has significant implications for drug development:
-
High-Throughput Screening: EC-17 can be used in high-throughput screening assays to identify novel therapeutic agents that modulate FRα expression or function.
-
Preclinical and Clinical Imaging: In preclinical animal models and clinical trials, fluorescent probes like EC-17 can be employed for intraoperative imaging to guide the surgical resection of tumors.[4][5]
-
Monitoring Treatment Response: Changes in FRα expression levels following drug treatment can be monitored using EC-17, providing insights into the efficacy of a therapeutic candidate.
-
Companion Diagnostics: EC-17 or similar FRα-targeting agents could potentially be developed as companion diagnostics to select patients whose tumors overexpress FRα and are therefore more likely to respond to FRα-targeted therapies.
Troubleshooting
-
High Background Fluorescence:
-
Ensure adequate washing steps to remove unbound EC-17.
-
Optimize the EC-17 concentration; lower concentrations may reduce background without significantly compromising the signal from FRα-positive cells.
-
Consider using a culture medium with low autofluorescence during imaging.
-
-
Weak or No Signal:
-
Confirm that the cell line used expresses FRα.
-
Verify the excitation and emission filter settings on the microscope are appropriate for FITC.
-
Check the viability of the cells, as dead or unhealthy cells may not internalize the probe effectively.
-
Ensure the EC-17 stock solution has been stored correctly to prevent degradation.
-
-
Phototoxicity:
-
Minimize the exposure time and excitation light intensity during imaging.
-
Use a more sensitive camera to reduce the required light exposure.
-
Acquire images at longer intervals if performing time-lapse imaging.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC-17 Disodium Salt in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC). It serves as a high-affinity targeting agent for Folate Receptor Alpha (FRα), a cell surface glycoprotein (B1211001) that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression makes FRα an attractive target for cancer-specific imaging and therapeutic delivery. In flow cytometry, EC-17 can be utilized to identify and quantify FRα-positive cell populations, assess receptor engagement by therapeutic agents, and in combination with other markers, explore cellular processes such as apoptosis and cell cycle progression in targeted cells.
EC-17 is internalized into cells via receptor-mediated endocytosis.[1] Its fluorescent properties, with peak excitation and emission wavelengths of approximately 470/520 nm, make it compatible with standard flow cytometry platforms equipped with a blue laser.[1]
Data Presentation
Quantitative Performance of EC-17
The performance of EC-17 in identifying FRα-positive cells can be quantified to ensure robust and reproducible results. Key parameters include the signal-to-background ratio (SBR) and the stain index.
| Parameter | Cell Line | Molarity/Concentration | Value | Reference |
| Signal-to-Background Ratio (SBR) | HeLa | Dependent on molarity and cell concentration | 0.97 - 7.32 | [1] |
Spectral Properties of EC-17 (FITC)
As a FITC conjugate, EC-17's spectral properties are well-characterized, allowing for its integration into multicolor flow cytometry panels.
| Property | Wavelength (nm) |
| Maximum Excitation | ~490 |
| Maximum Emission | ~520 |
Experimental Protocols
Protocol 1: Identification and Quantification of FRα-Positive Cells
This protocol outlines the fundamental application of EC-17 for the detection of cells expressing Folate Receptor Alpha.
Materials:
-
EC-17 disodium salt
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, detach using a gentle, non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
For suspension cells, collect by centrifugation.
-
Wash cells once with PBS containing 2% FBS.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in PBS with 2% FBS.
-
-
Staining:
-
Prepare a 200 nM working solution of EC-17 in PBS with 2% FBS.
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add 100 µL of the 200 nM EC-17 working solution to the cells (final concentration: 100 nM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold PBS with 2% FBS to the tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of PBS with 2% FBS.
-
Acquire events on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events).
-
-
Controls:
-
Unstained Control: Cells not treated with EC-17 to set the baseline fluorescence.
-
FRα-Negative Control: A cell line known not to express FRα to determine non-specific binding.
-
Competition Control: Pre-incubate FRα-positive cells with an excess of unlabeled folic acid (e.g., 100 µM) for 15 minutes before adding EC-17 to demonstrate binding specificity.
-
Protocol 2: Multiparametric Analysis of Apoptosis in FRα-Positive Cells
This protocol describes how to combine EC-17 with Annexin V and a viability dye to specifically assess apoptosis in the FRα-expressing cell population.
Materials:
-
This compound
-
Annexin V-PE (or other spectrally distinct fluorophore) Apoptosis Detection Kit
-
7-AAD or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer with blue and yellow-green lasers
Procedure:
-
Induce Apoptosis: Treat FRα-positive cells with an apoptosis-inducing agent alongside an untreated control population.
-
EC-17 Staining:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells at 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Add EC-17 to a final concentration of 100 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Annexin V and Viability Staining:
-
Wash the cells once with 1X Annexin V Binding Buffer.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD or PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately on the flow cytometer.
-
Use the FITC channel for EC-17, the PE channel for Annexin V, and the appropriate far-red channel for 7-AAD/PI.
-
Gate on the EC-17 positive population to specifically analyze the percentage of apoptotic cells within the FRα-expressing subset.
-
Protocol 3: Cell Cycle Analysis of FRα-Positive Cells
This protocol details a method to analyze the cell cycle distribution of FRα-positive cells using EC-17 and a DNA-intercalating dye.
Materials:
-
This compound
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer with a blue laser
Procedure:
-
EC-17 Staining of Live Cells:
-
Harvest and stain cells with EC-17 as described in Protocol 1, steps 1 and 2.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
DNA Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze on a flow cytometer.
-
Use the FITC channel to gate on the EC-17 positive population.
-
Analyze the PI signal (linear scale) of the EC-17 positive gate to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Application Notes and Protocols: Immunofluorescence Staining of Frozen Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for immunofluorescence (IF) staining of frozen tissue sections. While the original request specified a protocol for "EC-17," it is important to clarify that EC-17 is not a conventional antibody but a folate-fluorescein isothiocyanate (FITC) conjugate. This molecule is utilized in targeted therapies and imaging to identify cells expressing the folate receptor.[1][2][3] The following protocol is a comprehensive guide for immunofluorescent staining on frozen tissue and can be adapted for use with specific antibodies.
Introduction to Immunofluorescence on Frozen Tissue
Immunofluorescence staining is a powerful technique for visualizing the localization of specific proteins within tissue sections. This method relies on the high specificity of antibodies to their target antigens. Frozen tissue sections are often used to preserve the antigenicity of proteins that may be sensitive to the harsh fixation and processing required for paraffin-embedded tissues.
Summary of Quantitative Data
The following table summarizes the typical ranges for key quantitative parameters in an immunofluorescence protocol for frozen tissue sections. Optimization of these parameters is often necessary for specific antibodies and tissue types.[4][5][6][7]
| Parameter | Range | Notes |
| Tissue Section Thickness | 5 - 20 µm | 5-10 µm is common. Thicker sections can increase background fluorescence.[4] |
| Fixation Time | 8 minutes - 24 hours | Dependent on fixative and tissue type. Over-fixation can mask epitopes.[4] |
| Blocking Time | 15 - 60 minutes | Sufficient blocking is crucial to prevent non-specific antibody binding.[6][8] |
| Primary Antibody Incubation | 1 hour - overnight | Overnight incubation at 4°C is often recommended to enhance specific binding.[4][5] |
| Secondary Antibody Incubation | 30 - 120 minutes | Should be performed in the dark to protect fluorophores from photobleaching.[6] |
| Wash Steps | 3 x 5-10 minutes | Thorough washing is necessary to remove unbound antibodies and reduce background.[5][6][8] |
Experimental Protocol: Immunofluorescence Staining of Frozen Tissue Sections
This protocol is a general guideline and may require optimization.
I. Reagents and Materials
-
Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)
-
Fixative: e.g., 4% paraformaldehyde (PFA) in PBS, ice-cold acetone (B3395972), or methanol[4][8][9]
-
Cryoprotectant: e.g., 30% sucrose (B13894) in PBS[5]
-
Optimal Cutting Temperature (OCT) compound
-
Blocking Buffer: e.g., 1-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1-0.3% Triton X-100[4][5]
-
Primary Antibody Diluent: e.g., 1% Bovine Serum Albumin (BSA) in PBS[4][6]
-
Primary Antibody of interest
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain: e.g., DAPI (4',6-diamidino-2-phenylindole)[4]
-
Humidified chamber[9]
-
Microscope slides (positively charged are recommended)[10]
-
Coverslips[7]
II. Tissue Preparation
There are two common methods for preparing frozen tissue:
Method A: Fixation before Freezing [4]
-
Perfuse the animal with 4% PFA or immerse the dissected tissue in 4% PFA for 4-24 hours at 4°C.[5]
-
Cryoprotect the fixed tissue by immersing it in 30% sucrose in PBS at 4°C until the tissue sinks.[5]
-
Embed the cryoprotected tissue in OCT compound in a cryomold.
-
Snap-freeze the block in isopentane (B150273) cooled with liquid nitrogen or on dry ice.[4]
-
Store blocks at -80°C until sectioning.
Method B: Freezing before Fixation [4][7]
-
Immediately snap-freeze fresh, dissected tissue in isopentane cooled with liquid nitrogen or on dry ice.[4]
-
Embed the frozen tissue in OCT compound.
-
Store blocks at -80°C until sectioning.
III. Sectioning
-
Equilibrate the frozen tissue block to the temperature of the cryostat (-15°C to -23°C).[4][5]
-
Mount the sections onto positively charged microscope slides.
-
Air dry the slides for 30-60 minutes at room temperature.[4][6] Slides can be stored at -80°C for long-term use.[5]
IV. Staining Procedure
-
If slides were stored at -80°C, bring them to room temperature for 10-30 minutes.[4][5]
-
If using fresh-frozen tissue (Method B), fix the sections with ice-cold acetone or 4% PFA for 10 minutes.[7][8][11] If tissue was pre-fixed (Method A), rehydrate the sections in PBS for 10 minutes.[4]
-
Use a hydrophobic barrier pen to draw a circle around the tissue section to conserve reagents.[4][9]
-
Permeabilize the sections by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes (optional, depending on the target antigen's location).
-
Block non-specific binding by incubating the sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[4][5][8]
-
Dilute the primary antibody to its optimal concentration in the primary antibody diluent.
-
Incubate the sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4][5]
-
Wash the slides 3 times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the primary antibody diluent. Protect from light from this point forward.
-
Incubate the sections with the diluted secondary antibody for 30-60 minutes at room temperature in a humidified chamber.[6]
-
Wash the slides 3 times with PBS for 5 minutes each in the dark.
-
If desired, counterstain with DAPI for 5 minutes to visualize nuclei.[4]
-
Wash the slides once with PBS.
-
Mount the slides with a drop of antifade mounting medium and apply a coverslip, avoiding air bubbles.[7]
-
Seal the edges of the coverslip with clear nail polish.[7][9]
-
Store the slides at 4°C in the dark and visualize using a fluorescence microscope.
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining of frozen tissue sections.
Signaling Pathway: EC-17 in Targeted Immunotherapy
As EC-17 is a folate-FITC conjugate used in immunotherapy, the following diagram illustrates its mechanism of action.
Caption: Mechanism of EC-17 in folate receptor-targeted immunotherapy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody concentration too low. | Optimize antibody dilution.[12] |
| Insufficient incubation time. | Increase incubation time, consider overnight at 4°C for primary antibody.[12] | |
| Antigenicity lost during fixation. | Reduce fixation time or try a different fixative (e.g., acetone).[10][12] | |
| Photobleaching of fluorophore. | Minimize exposure to light; use antifade mounting medium.[12][13] | |
| High Background | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[10][12] |
| Primary or secondary antibody concentration too high. | Further dilute the antibodies.[10] | |
| Insufficient washing. | Increase the number and/or duration of wash steps.[12] | |
| Tissue autofluorescence. | Perfuse animals to remove red blood cells; use specific filters or spectral imaging to subtract background.[13] | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. |
| Tissue dried out during staining. | Keep slides in a humidified chamber during incubations.[10][13] | |
| Poor Tissue Morphology | Freeze-thaw damage. | Snap-freeze tissue rapidly and avoid repeated freeze-thaw cycles.[13] |
| Sections detaching from slide. | Use positively charged slides; ensure sections are completely dry before staining.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study of folate immune therapy (EC90 vaccine administered with GPI-0100 adjuvant followed by EC17) in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 5. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 6. fortislife.com [fortislife.com]
- 7. Frozen section staining for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 8. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Immunofluorescence on Frozen Tissue Sections [bio-protocol.org]
- 10. Immunohistochemistry-Frozen Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Frozen Tissue [bdbiosciences.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for In Vivo Imaging of Ovarian Cancer with EC-17 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, primarily due to late-stage diagnosis and the development of chemoresistance. The folate receptor alpha (FRα) has emerged as a promising biomarker for targeted therapies and imaging, as it is overexpressed in a high percentage of epithelial ovarian cancers while having limited expression in normal tissues. EC-17 (also known as Folate-FITC) is a fluorescent conjugate of folic acid and fluorescein (B123965) isothiocyanate that specifically binds to FRα. This document provides detailed application notes and protocols for the in vivo imaging of ovarian cancer in mouse models using EC-17, designed to assist researchers in the preclinical evaluation of FRα-targeted strategies.
EC-17 allows for the non-invasive visualization of FRα-positive tumors, enabling the monitoring of tumor growth, assessment of therapeutic response, and intraoperative guidance for tumor resection. Its fluorescent properties, with maximum excitation and emission wavelengths of approximately 490 nm and 520 nm respectively, make it suitable for various fluorescence imaging systems.
Signaling Pathway and Mechanism of Action
EC-17 targets cancer cells through the high-affinity binding of its folate moiety to the folate receptor alpha (FRα) expressed on the cell surface. Upon binding, the EC-17/FRα complex is internalized via endocytosis. Inside the cell, the fluorescent component (FITC) can be visualized, allowing for the identification and localization of FRα-expressing tumor cells.
Caption: EC-17 targeting mechanism via FRα-mediated endocytosis.
Experimental Protocols
I. Ovarian Cancer Mouse Model Development
The choice of mouse model is critical for the successful imaging of ovarian cancer. Both xenograft and syngeneic models can be utilized.
A. Cell Lines:
-
Human Ovarian Cancer Cell Lines (for xenograft models in immunodeficient mice, e.g., nude or SCID):
-
SKOV-3: High FRα expression.
-
OVCAR-3: Moderate to high FRα expression.
-
IGROV-1: FRα positive.
-
KB cells (a human epidermoid carcinoma cell line) are often used as a high FRα-expressing positive control.
-
-
Murine Ovarian Cancer Cell Lines (for syngeneic models in immunocompetent mice, e.g., C57BL/6):
-
ID8: A commonly used murine ovarian surface epithelial cell line. FRα expression may vary, and selection of high-expressing clones may be necessary.
-
B. Tumor Implantation:
-
Subcutaneous Model:
-
Harvest ovarian cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging studies.
-
-
Intraperitoneal Dissemination Model:
-
Prepare the cell suspension as described above.
-
Inject 5 x 10^6 to 1 x 10^7 cells in 200-500 µL of sterile PBS intraperitoneally into the mouse.
-
This model mimics the metastatic spread of ovarian cancer in the peritoneal cavity. Tumor growth can be monitored using bioluminescence imaging if the cells are luciferase-tagged, or by fluorescence imaging with EC-17 at later time points.
-
-
Orthotopic Model:
-
Surgically expose the ovary of an anesthetized mouse.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a small volume (10-20 µL) into the ovarian bursa.
-
This model most accurately recapitulates the primary tumor microenvironment.
-
II. In Vivo Imaging Protocol with EC-17
A. Reagent Preparation:
-
Prepare a stock solution of EC-17 (Folate-FITC) in a suitable solvent (e.g., DMSO) and then dilute with sterile PBS to the final injection concentration. A final concentration of 200 nM has been used for in vitro and blood sample labeling.[1] For in vivo imaging, a dose comparable to that used in clinical trials (0.1 mg/kg) can be adapted for mice.[2]
-
The final injection volume should be approximately 100-200 µL.
B. Administration and Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer the prepared EC-17 solution via intravenous (tail vein) injection.
-
Allow for the distribution and tumor accumulation of EC-17. Based on clinical studies, imaging is typically performed 2-3 hours post-injection.[2]
-
Place the anesthetized mouse in a fluorescence imaging system equipped with the appropriate filters for FITC (Excitation: ~490 nm, Emission: ~520 nm).
-
Acquire whole-body fluorescence images.
-
For more detailed analysis, specific regions of interest (ROIs) can be drawn around the tumor and a contralateral, non-tumor bearing area to calculate tumor-to-background ratios.
Caption: Experimental workflow for in vivo imaging with EC-17.
III. Ex Vivo Biodistribution (Optional)
-
Following the final imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected tumor and organs ex vivo using the fluorescence imaging system to confirm tumor-specific signal and assess biodistribution.
Data Presentation
Quantitative data for EC-17 biodistribution and tumor uptake in ovarian cancer mouse models is not extensively available in the public literature. The following tables present representative data from a study using a near-infrared folate-targeted fluorescent probe in a murine ovarian cancer model, which is expected to have similar targeting principles to EC-17.
Table 1: Biodistribution of a Folate-Targeted Fluorescent Probe in a Murine Ovarian Cancer Model
| Organ | Mean Fluorescence Intensity (Arbitrary Units) |
| Tumor | 8.5 x 10⁸ |
| Liver | 2.1 x 10⁸ |
| Kidneys | 9.8 x 10⁸ |
| Spleen | 1.5 x 10⁸ |
| Lungs | 1.2 x 10⁸ |
| Muscle | 0.8 x 10⁸ |
Note: Data is illustrative and based on folate-targeted imaging principles. Actual values for EC-17 may vary.
Table 2: Tumor-to-Background Ratios
| Ratio | Value |
| Tumor-to-Muscle | 10.6 |
| Tumor-to-Liver | 4.0 |
Note: Ratios are calculated from the data in Table 1 and are representative for a folate-targeted agent.
Discussion and Considerations
-
Autofluorescence: One of the challenges with using fluorophores in the visible spectrum like FITC is the potential for autofluorescence from normal tissues, which can lower the tumor-to-background ratio.[2] The use of appropriate spectral unmixing algorithms and control images from non-injected mice can help mitigate this issue.
-
Mouse Strain: The choice of mouse strain (immunodeficient vs. immunocompetent) will depend on the scientific question being addressed. Syngeneic models in immunocompetent mice are crucial for studying the interaction between the tumor, the targeted agent, and the immune system.
-
Tumor Model: The location of the tumor (subcutaneous, intraperitoneal, or orthotopic) can influence the biodistribution and uptake of EC-17. Orthotopic models are the most clinically relevant but can be more challenging for non-invasive imaging due to signal attenuation by overlying tissues.
-
Specificity Control: To confirm that the observed fluorescence is due to specific binding to FRα, a control group of mice can be co-injected with an excess of non-fluorescent folic acid to block the receptors. A significant reduction in tumor fluorescence in the blocked group would indicate target specificity.
Conclusion
EC-17 is a valuable tool for the in vivo imaging of FRα-positive ovarian cancer in preclinical mouse models. The protocols outlined in this document provide a framework for researchers to utilize EC-17 for non-invasive tumor visualization, enabling a wide range of studies from basic cancer biology to the evaluation of novel therapeutic interventions. Careful selection of the mouse model and imaging parameters is essential for obtaining robust and reproducible results.
References
EC-17 Disodium Salt: Application Notes and Protocols for Circulating Tumor Cell Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent molecular probe designed for the targeted detection of cells expressing the folate receptor alpha (FRα). Comprising a folic acid moiety linked to the fluorophore fluorescein (B123965) isothiocyanate (FITC), EC-17 provides a high-affinity and specific tool for identifying and enumerating circulating tumor cells (CTCs) in preclinical and clinical research.[1] The overexpression of FRα on the surface of various cancer cells, and its limited presence on normal cells, makes it an ideal target for CTC detection.[2] This document provides detailed application notes and protocols for the use of EC-17 in CTC detection assays.
EC-17 has demonstrated high sensitivity and specificity for FRα-positive CTCs, enabling their detection in whole blood samples.[1] Its utility has been showcased in various research applications, including diffuse in vivo flow cytometry (DiFC) for real-time CTC enumeration in animal models.[1] The maximum excitation and emission wavelengths of EC-17 are approximately 490 nm and 520 nm, respectively, compatible with standard fluorescence detection systems.[1][3]
Data Presentation
Quantitative Analysis of FRα-Positive CTCs in Patient Samples
The following table summarizes representative data on the detection and prognostic value of folate receptor-positive CTCs in cancer patients.
| Cancer Type | Number of Patients | CTC Detection Method | Optimal Cut-off Value (FU/3 ml) | Key Findings | Reference |
| Pancreatic Cancer | 44 (25 surgical, 19 non-surgical) | Ligand-Targeted PCR | 14.49 | High CTC levels (>14.49 FU/3 ml) were an independent risk factor for shorter disease-free survival in surgical patients. | [4] |
Preclinical Evaluation of EC-17 for CTC Capture
This table presents data from a preclinical study using a folate-biotin ligand for CTC capture in a mouse model, with subsequent CTC identification using EC-17.
| Tumor Volume (mm³) | Mean Number of CTCs per 200 µl of blood (± S.D.) |
| < 100 | 3.6 (± 5.5) |
| 100 - 500 | 9.5 (± 8.7) |
| up to 1000 | 20.3 (± 7.1) |
| *Data from a study using a folate-biotin coated bead capture system with EC-17 for staining.[5] |
Experimental Protocols
In Vitro Labeling of Circulating Tumor Cells with EC-17
This protocol describes the procedure for labeling FRα-positive CTCs in a blood sample for subsequent analysis by methods such as flow cytometry or fluorescence microscopy.
Materials:
-
EC-17 Disodium Salt
-
Whole blood sample containing CTCs
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare EC-17 Working Solution: Prepare a 10 μM stock solution of EC-17 in an appropriate solvent (e.g., sterile water or PBS).[3]
-
Cell Suspension Preparation: If working with cultured cells, prepare a suspension of 10⁶ cells/mL in 2% FBS in PBS.[1] For whole blood samples, proceed to the next step.
-
Incubation: Add EC-17 to the cell suspension or whole blood sample to a final concentration of 200 nM.[1][3]
-
Washing: After incubation, wash the cells twice with PBS to remove unbound EC-17. Centrifuge the cells at an appropriate speed (e.g., 300-400 x g for 5 minutes) between washes.[1]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for your downstream analysis (e.g., PBS for flow cytometry).
-
Analysis: Analyze the labeled cells using a fluorescence detection method. For flow cytometry, use a 488 nm laser for excitation and a 530 nm emission filter.[1]
In Vivo Labeling and Detection of CTCs using EC-17 in Animal Models
This protocol is for the in vivo labeling and detection of CTCs in a mouse model using diffuse in vivo flow cytometry (DiFC).
Materials:
-
This compound
-
FRα-positive tumor cells (e.g., L1210A)
-
Animal model (e.g., nude mice)
-
Sterile PBS
-
Diffuse in vivo flow cytometer (DiFC)
Procedure:
-
Cell Injection: Inject 10⁶ FRα-positive tumor cells (e.g., L1210A) intravenously (i.v.) via the tail vein of the mouse.[1]
-
EC-17 Administration: Approximately 5 minutes after cell injection, administer 25 µg of EC-17 intravenously.[1]
-
Clearing of Unbound Probe: Allow approximately 40 minutes for the unbound EC-17 to clear from the circulation.[1]
-
DiFC Analysis: Perform DiFC on a suitable location on the mouse, such as the hind leg, to detect the fluorescently labeled CTCs circulating in the bloodstream.[1]
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Mechanism of EC-17 binding to FRα on CTCs for fluorescence detection.
Experimental Workflow for In Vitro CTC Detection
Caption: Step-by-step workflow for in vitro labeling and detection of CTCs.
Logical Relationship for In Vivo CTC Detection
Caption: Logical flow for in vivo detection of CTCs using EC-17 and DiFC.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Folate receptor-positive circulating tumor cells predict survival and recurrence patterns in patients undergoing resection for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient capture of circulating tumor cells with low molecular weight folate receptor-specific ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC-17 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 is a bispecific, low-molecular-weight ligand composed of folic acid conjugated to fluorescein (B123965) isothiocyanate (FITC).[1][2][3] It functions as a CAR-T Adaptor Molecule (CAM) in a novel cancer immunotherapy approach. This therapy utilizes engineered T cells expressing a chimeric antigen receptor (CAR) that specifically recognizes FITC. EC-17 acts as a bridge, directing these anti-FITC CAR-T cells to attack tumor cells that overexpress the folate receptor (FR).[1][2] This targeted approach offers a controllable and adaptable platform for treating FR-positive cancers.
EC-17 rapidly penetrates solid tumors within minutes of administration and is retained due to its high affinity for the folate receptor. Unbound EC-17 is quickly cleared from the bloodstream and tissues that do not express the receptor.[1][2][4] This document provides a detailed guide for the preclinical administration of EC-17 in animal models, covering experimental protocols, data presentation, and the underlying mechanism of action.
Mechanism of Action: EC-17 Mediated CAR-T Cell Engagement
The therapeutic strategy involving EC-17 is a multi-component system. It relies on the specific recognition of FITC by the CAR-T cells and the targeting of FR-positive tumor cells by the folate component of EC-17. The sequential administration of anti-FITC CAR-T cells and EC-17 leads to the formation of an immunological synapse between the T cell and the tumor cell, triggering the activation of the CAR-T cell and subsequent tumor cell lysis.
Caption: Mechanism of EC-17 as a CAR-T Adaptor Molecule.
Experimental Protocols
Animal Models
The most common animal models for evaluating EC-17-based therapies are immunodeficient mice bearing human tumor xenografts.[5][6]
-
Mouse Strains: NOD/SCID gamma (NSG™) mice are frequently used due to their profound immunodeficiency, which allows for the robust engraftment of human cells.[2][5][6]
-
Tumor Models: Subcutaneous or systemic implantation of FR-positive human cancer cell lines such as:
-
Dietary Considerations: It is crucial to maintain the animals on a folate-deficient diet throughout the study. This minimizes competition for FR binding between EC-17 and dietary folate, thereby enhancing the tumor-targeting efficacy of EC-17.[2][3]
Preparation of EC-17 for In Vivo Administration
EC-17 is typically supplied as a lyophilized powder or a concentrated solution and should be prepared under sterile conditions.
-
Reconstitution: If lyophilized, reconstitute EC-17 in sterile water for injection or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 10 μM).[8] Store stock solutions at -20°C or -80°C, protected from light.[8]
-
Dilution: On the day of administration, thaw the stock solution and dilute it with sterile saline or PBS to the final working concentration required for injection. The final volume will depend on the administration route and the weight of the animal.
In Vivo Administration of EC-17 and CAR-T Cells
The administration of EC-17 is performed in conjunction with the administration of anti-FITC CAR-T cells.
-
CAR-T Cell Administration: Anti-FITC CAR-T cells are typically administered via tail vein injection. The number of cells injected can vary depending on the tumor model and experimental design.
-
EC-17 Administration:
-
Route: Intravenous (tail vein) injection is the most common route of administration for systemic delivery.[3]
-
Dosage: The optimal dose of EC-17 can vary. Reported doses in mice range from 0.01 mg/kg to 0.1 mg/kg, and also 500 nmol/kg.[2][3] Dose-titration studies are recommended to determine the optimal therapeutic window for a specific tumor model.
-
Dosing Schedule: EC-17 administration is key to driving CAR-T cell activation, proliferation, and persistence.[1][2] Intermittent dosing or dose-titration strategies can be employed.[1][2] For example, EC-17 can be administered once a week (SIW).[2] The timing of EC-17 administration relative to CAR-T cell injection should be optimized.
-
Monitoring and Endpoints
-
Tumor Burden: Tumor volume should be measured regularly (e.g., twice weekly) using calipers for subcutaneous models.
-
Toxicity: Monitor animals for signs of toxicity, including cytokine release syndrome (CRS). Symptoms may include weight loss, ruffled fur, and lethargy.[1][2]
-
Mitigation of CRS: In case of severe CRS, administration of rescue agents such as sodium fluorescein, folic acid, or leucovorin can be considered.[2] Intermittent dosing of EC-17 is a key strategy to mitigate or prevent severe CRS.[1][2]
-
CAR-T Cell Persistence: Blood samples can be collected periodically to analyze the persistence and phenotype of circulating CAR-T cells using flow cytometry.
-
Efficacy: The primary efficacy endpoint is often tumor growth inhibition or regression. Survival studies are also common.
Data Presentation
In Vivo Efficacy of EC-17 in Combination with Anti-FITC CAR-T Cells
| Animal Model | Tumor Type | EC-17 Dose | Administration Route | CAR-T Cell Dose | Key Findings | Reference |
| NSG Mice | Triple-Negative Breast Cancer (TNBC) Xenograft | 500 nmol/kg (SIW) | Intravenous | ~10 million | Curable antitumor activity | [2] |
| NSG Mice | Osteosarcoma (HOS-FRα) | Not specified | Not specified | ~2.5 million CD8 + ~33 million CD4 | Mitigation of CRS with rescue agents | [2] |
| NOD/scid Mice | KB and HeLa cell xenografts | 0.01 mg/kg | Tail Vein | Not Applicable (Imaging Study) | Successful tumor imaging | [3] |
| NOD/scid Mice | KB and HeLa cell xenografts | 0.1 mg/kg | Tail Vein | Not Applicable (Imaging Study) | Successful tumor imaging | [3] |
Pharmacokinetic Properties of EC-17
| Parameter | Description | Finding | Reference |
| Tumor Penetration | Time to penetrate solid tumors after administration. | Within minutes. | [1][2][4] |
| Clearance | Rate of removal of unbound EC-17 from blood and non-target tissues. | Rapid clearance. | [1][2][4] |
| Retention | Persistence of EC-17 in FR-positive tumors. | Retained due to high affinity for FR. | [1][2][4] |
Experimental Workflow
Caption: General experimental workflow for EC-17 administration.
References
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applying a clinical lens to animal models of CAR-T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Antitumor Effects of CAR-T Cells in Mice with Solid Tumors | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EC-17 Disodium Salt in Intraoperative Fluorescence-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt, also known as Folate-FITC, is a fluorescent contrast agent designed for targeted intraoperative fluorescence-guided surgery (FGS). It consists of folic acid, a vitamin with high affinity for the folate receptor alpha (FRα), conjugated to fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye.[1] FRα is overexpressed in a variety of epithelial cancers, including ovarian, breast, lung, and renal cell carcinomas, while its expression in normal tissues is limited, making it an ideal target for tumor-specific imaging.[1][2] EC-17 allows for real-time visualization of malignant tissues during surgery, potentially enabling more complete tumor resection and improving patient outcomes.[2][3][4]
Mechanism of Action
EC-17's targeting mechanism relies on the high affinity of its folate component for FRα, which is often overexpressed on the surface of cancer cells.[1][2] Upon intravenous administration, EC-17 circulates through the bloodstream and selectively binds to FRα-positive tumor cells. Following binding, the EC-17/FRα complex is internalized by the cell, leading to the accumulation of the fluorescent agent within the tumor. When illuminated with light of the appropriate wavelength, the FITC component of EC-17 emits a fluorescent signal, allowing for the real-time identification of cancerous tissue during surgery.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for EC-17 disodium salt based on preclinical and clinical research.
| Property | Value | Reference |
| Molecular Weight | 917 Da | [1] |
| Maximum Excitation | 490 nm - 494 nm | [5][6] |
| Maximum Emission | 520 nm | [5][7] |
| Fluorophore | Fluorescein isothiocyanate (FITC) | [1] |
| Target | Folate Receptor Alpha (FRα) | [2][5] |
Table 1: Physical and Optical Properties of EC-17
| Parameter | Value | Cancer Type(s) | Reference |
| Clinical Dose | 0.1 mg/kg | Ovarian, Breast | [2] |
| Administration Route | Intravenous infusion (over 10 min) | Ovarian, Renal | [8][9] |
| Time to Imaging | 2-4 hours post-administration | Ovarian, Renal | [8][9] |
| Increase in Resection | 16% more malignant lesions resected | Ovarian | [2][4] |
Table 2: Clinical Administration and Efficacy Data
Experimental Protocols
In Vitro Cell Labeling Protocol
This protocol describes the labeling of FRα-positive cancer cells with EC-17 for in vitro fluorescence analysis.
Materials:
-
This compound
-
FRα-positive cells (e.g., KB, L1210A) and FRα-negative control cells
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a 10 μM stock solution of this compound in an appropriate solvent and store at -20°C or -80°C in the dark.[5][7]
-
Harvest FRα-positive and FRα-negative cells and resuspend them at a concentration of 1 x 10^6 cells/mL in PBS containing 2% FBS.[5][7]
-
To 1 mL of the cell suspension, add the EC-17 stock solution to a final concentration of 200 nM.[5][7]
-
To test for labeling specificity, pre-incubate a separate set of cells with an excess of free folic acid (e.g., 10 μM) before adding EC-17.[7]
-
Wash the cells twice with PBS to remove unbound EC-17.[5][7]
-
Resuspend the cells in fresh PBS for analysis.
-
Analyze the labeled cells using a flow cytometer (excitation at 488 nm, emission filter at ~530 nm) or visualize them under a fluorescence microscope.[5][7]
In Vivo Animal Imaging Protocol
This protocol outlines the use of EC-17 for in vivo fluorescence imaging in a tumor xenograft mouse model.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., with subcutaneous KB or HeLa cell xenografts)
-
Saline or other appropriate vehicle for injection
-
In vivo fluorescence imaging system
Procedure:
-
Once tumors reach a suitable volume (e.g., ~300 mm³), administer EC-17 intravenously via the tail vein at a dose of 0.1 mg/kg.[5]
-
Allow the agent to distribute for approximately 3 hours.[5]
-
Anesthetize the mouse and place it in the in vivo fluorescence imaging system.
-
Acquire fluorescence images of the tumor and surrounding tissues using an appropriate excitation source and emission filter.
-
Quantify the tumor-to-background ratio (TBR) to assess the specificity of tumor targeting.
Advantages and Limitations
EC-17 has demonstrated promise in FGS; however, it is important to consider both its advantages and limitations.
A significant challenge with EC-17 is the autofluorescence of normal tissues at the 500 nm wavelength, which can interfere with tumor identification.[2][10] Additionally, the visible light emitted by FITC has limited tissue penetration, making it difficult to identify lesions located beneath the surface.[10] These limitations have led to the development of next-generation folate receptor-targeted agents, such as OTL38 (Cytalux), which utilize near-infrared (NIR) fluorophores to overcome these challenges.[1][11]
Conclusion
This compound has been a pioneering agent in the field of targeted intraoperative fluorescence-guided surgery. Its ability to specifically target FRα-positive tumors has demonstrated the potential to improve the completeness of cancer resection. While limitations related to its fluorescent properties exist, the knowledge gained from EC-17 research has paved the way for the development of improved FGS agents. These application notes and protocols provide a foundation for researchers and scientists to utilize EC-17 in their ongoing efforts to advance cancer surgery and improve patient outcomes.
References
- 1. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence-Guided Surgery [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Tumor Margins in Resected Tissue Using EC-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17, also known as Etarfolatide or Folate-FITC, is a fluorescent imaging agent designed to target the folate receptor alpha (FRα).[1] FRα is a cell surface glycoprotein (B1211001) that is overexpressed in a variety of solid tumors, including ovarian, breast, lung, and kidney cancers, while having limited expression in healthy tissues.[2][3] This differential expression pattern makes FRα an attractive target for tumor-specific imaging. EC-17 is a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye.[1] The folic acid component of EC-17 binds with high affinity to FRα, allowing for the visualization of cancerous tissue under fluorescent imaging systems. This technology holds significant promise for improving the accuracy of tumor resection by enabling real-time visualization of tumor margins in excised tissue, potentially reducing the rates of positive surgical margins and subsequent re-operations.
Mechanism of Action: Folate Receptor Alpha (FRα) Signaling Pathway
EC-17 utilizes the natural endocytic pathway of the folate receptor. Upon binding of EC-17 to FRα on the cancer cell surface, the receptor-ligand complex is internalized into the cell through endocytosis. The acidic environment of the endosome facilitates the dissociation of EC-17 from the receptor. The released EC-17 accumulates within the cell, leading to a fluorescent signal that can be detected with appropriate imaging equipment. The FRα is then recycled back to the cell surface.
Caption: Folate Receptor Alpha (FRα) mediated endocytosis of EC-17.
Quantitative Data on EC-17 for Tumor Visualization
The effectiveness of EC-17 in delineating tumor tissue is often quantified by the tumor-to-background ratio (TBR), which is the ratio of the fluorescence intensity in the tumor to that in the surrounding healthy tissue. Higher TBR values indicate better contrast and easier tumor identification.
| Cancer Type | Imaging Modality | Tumor-to-Background Ratio (TBR) | Reference |
| Ovarian Cancer | Intraoperative Imaging | Malignant lesions showed a clear fluorescent signal. | [2] |
| Breast Cancer | Intraoperative Imaging | Median TBR of 2.3 (range 2.1 – 6.2) | [4] |
| Lung Adenocarcinoma | Intraoperative Imaging | Mean TBR of 3.5 | [5] |
| Murine Flank Tumors | Preclinical Imaging | Peak TBR of 3.9 | [5] |
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions.
Experimental Workflow for Ex Vivo Imaging of Resected Tissue
Caption: Workflow for ex vivo visualization of tumor margins with EC-17.
Protocol 1: Preparation of EC-17 Stock and Working Solutions
Materials:
-
EC-17 (Folate-FITC) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of EC-17: Prepare a 10 mM stock solution of EC-17 by dissolving the powder in an appropriate solvent like DMSO. For a 1 mg vial of EC-17 (MW ~917 g/mol ), this would be approximately 109 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration. A common starting concentration for in vitro and ex vivo staining is 200 nM.[6] Dilute the 10 mM stock solution in a suitable buffer, such as PBS containing 2% fetal bovine serum (FBS) to minimize non-specific binding.
Protocol 2: Ex Vivo Staining of Fresh Resected Tissue Margins
Materials:
-
Freshly resected tumor specimen
-
EC-17 working solution (e.g., 200 nM in PBS with 2% FBS)
-
PBS for washing
-
Petri dish or other suitable container
-
Incubator (37°C)
-
Fluorescence imaging system with appropriate filters for FITC (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Tissue Collection and Preparation: Immediately after surgical resection, place the fresh tissue specimen in a sterile container on ice. For margin assessment, the surgeon should orient the specimen with sutures or ink.
-
Staining: Place the tissue in a petri dish and add a sufficient volume of the EC-17 working solution to completely cover the surface of the tissue, particularly the margins of interest.
-
Incubation: Incubate the tissue in the staining solution for 60 minutes at 37°C.[6] This incubation time may be optimized depending on the tissue type and thickness.
-
Washing: After incubation, carefully remove the staining solution. Wash the tissue specimen two to three times with PBS to remove unbound EC-17 and reduce background fluorescence. Each wash should be for 5-10 minutes with gentle agitation.
-
Imaging: Place the washed specimen in the fluorescence imaging system. Acquire images of all relevant margins. Use a consistent imaging protocol (e.g., exposure time, gain) to allow for quantitative comparisons.
-
Image Analysis: Quantify the fluorescence intensity of the tumor margins and adjacent normal tissue using image analysis software. Calculate the tumor-to-background ratio (TBR).
-
Histopathological Correlation: After imaging, the tissue should be processed for standard histopathological analysis (e.g., formalin-fixed, paraffin-embedded) to correlate the fluorescent signals with the presence of cancer cells.
Protocol 3: Staining of Fresh-Frozen Tissue Sections
This protocol is suitable for higher-resolution microscopic examination of tumor margins.
Materials:
-
Freshly resected tumor specimen
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
EC-17 working solution (e.g., 200 nM in PBS with 2% FBS)
-
PBS for washing
-
Mounting medium
-
Coverslips
-
Fluorescence microscope with appropriate filters for FITC
Procedure:
-
Tissue Freezing: Immediately after resection, embed the tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen or on dry ice. Store at -80°C until sectioning.
-
Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.
-
Fixation (Optional but Recommended): Fix the sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C, followed by air drying.
-
Rehydration: Rehydrate the sections in PBS for 5 minutes.
-
Staining: Cover the tissue section with the EC-17 working solution and incubate in a humidified chamber for 60 minutes at 37°C.
-
Washing: Gently wash the slides three times with PBS for 5 minutes each to remove unbound EC-17.
-
Mounting: Mount a coverslip over the tissue section using an aqueous mounting medium.
-
Microscopic Imaging: Visualize the fluorescence using a fluorescence microscope. Capture images for analysis and documentation.
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by insufficient washing, non-specific binding of EC-17, or tissue autofluorescence. To mitigate this, ensure thorough washing steps, consider using a blocking solution (e.g., PBS with 5% FBS) before staining, and use appropriate imaging settings and background subtraction techniques.
-
Weak or No Signal: This could be due to low or absent FRα expression in the tumor, degraded EC-17, or insufficient incubation time. Verify FRα expression using immunohistochemistry and ensure proper storage and handling of the EC-17 solution. Optimize the incubation time for your specific tissue type.
-
Tissue Handling: Fresh tissue is delicate. Handle it gently to avoid damaging the cellular architecture, which is crucial for accurate histopathological correlation.
-
Photobleaching: FITC is susceptible to photobleaching. Minimize the exposure of the stained tissue to light, especially during imaging.
Conclusion
EC-17 offers a valuable tool for the visualization of FRα-positive tumors in resected tissue. The provided protocols offer a starting point for researchers to implement this technology in their studies. By enabling a more precise assessment of tumor margins, EC-17 has the potential to improve surgical outcomes for cancer patients. Further optimization of these protocols for specific tumor types and imaging systems is encouraged to maximize the utility of this promising imaging agent.
References
- 1. Intraoperative Imagery of Breast Cancer With Folate-FITC (EC17) [clinicaltrialsgps.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC-17 Disodium Salt in Imaging Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC-17 disodium (B8443419) salt is a fluorescent contrast agent designed for targeted imaging of cells and tissues that overexpress folate receptor alpha (FRα).[1][2] FRα is a well-established biomarker for a variety of cancers, including ovarian, breast, and lung cancer, making EC-17 a valuable tool for cancer research and drug development.[3] This molecule consists of a folic acid moiety, which provides specificity for FRα, conjugated to a fluorescein (B123965) isothiocyanate (FITC) fluorophore.[2][4] This document provides detailed application notes and protocols for the use of EC-17 disodium salt with various imaging systems.
Mechanism of Action
Folic acid is essential for rapidly dividing cells, and its uptake is often mediated by FRα. Cancer cells frequently upregulate FRα to meet their high demand for folate. EC-17 leverages this biological feature. The folic acid component of EC-17 binds with high affinity to FRα on the cell surface. Subsequently, the complex is internalized through receptor-mediated endocytosis, leading to an accumulation of the fluorescent probe inside the target cells. This targeted accumulation allows for specific visualization of FRα-positive cells and tissues.
Caption: Mechanism of EC-17 uptake via FRα.
Physicochemical and Fluorescent Properties
This compound is a water-soluble compound with fluorescent properties in the visible light spectrum. Its spectral characteristics are similar to fluorescein (FITC).
| Property | Value | Reference |
| Molecular Formula | C42H34N10Na2O10S | [4] |
| Molecular Weight | 916.82 g/mol | [4] |
| Excitation Maximum | ~470-490 nm | [1][5] |
| Emission Maximum | ~520 nm | [1][5] |
| Quantum Yield | Not explicitly provided for EC-17, but fluorescein has a quantum yield of ~0.79-0.95. | [6] |
| Photostability | As a fluorescein derivative, EC-17 is susceptible to photobleaching with prolonged exposure to excitation light. The use of antifade reagents is recommended for microscopy. | [7] |
Compatibility with Imaging Systems
EC-17 is compatible with a range of standard imaging systems equipped for detecting green fluorescence.
| Imaging System | Recommended Configuration |
| Fluorescence Microscope | Excitation Filter: 470/40 nm or 480/30 nmDichroic Mirror: 500 nm or 505 nm cutoffEmission Filter: 520/40 nm or 535/40 nm |
| Flow Cytometer | Excitation Laser: 488 nm (Blue Laser)Emission Filter: 530/30 nm (e.g., FITC or GFP channel) |
| In Vivo Imaging System | Appropriate filters for green fluorescence (e.g., excitation ~480 nm, emission ~520 nm) |
Experimental Protocols
In Vitro Cell Staining for Fluorescence Microscopy
This protocol is designed for staining of adherent or suspension cells to visualize FRα expression.
Materials:
-
This compound
-
FRα-negative cells (e.g., A549)[9]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (3.7% in PBS) for fixation
-
Triton™ X-100 (0.1% in PBS) for permeabilization (optional)
-
Antifade mounting medium
-
Folic acid (for competition assay)
Protocol:
-
Cell Culture: Culture cells to 70-80% confluency on coverslips or in imaging dishes.
-
EC-17 Staining:
-
Prepare a 1 µM working solution of EC-17 in cell culture medium.
-
For a competition control, pre-incubate some cells with a 100-fold molar excess of free folic acid for 30 minutes.
-
Remove the culture medium and add the EC-17 staining solution (and the folic acid control solution) to the cells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Fixation:
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.
Caption: Workflow for in vitro cell staining.
Flow Cytometry Analysis
This protocol allows for the quantification of FRα-positive cells in a population.
Materials:
-
This compound
-
FRα-positive and FRα-negative cells
-
Flow cytometry buffer (e.g., PBS with 1-2% FBS)
-
Folic acid (for competition assay)
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.
-
EC-17 Staining:
-
Washing: Wash the cells twice with flow cytometry buffer by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry buffer for analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm emission filter.
In Vivo Imaging in Small Animal Models
This protocol provides a general guideline for non-invasive imaging of FRα-positive tumors in mice.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., subcutaneous xenografts of HeLa or KB cells in nude mice)[1]
-
Sterile PBS
-
In vivo imaging system with appropriate filters
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to institutional guidelines.
-
EC-17 Administration:
-
Prepare a sterile solution of EC-17 in PBS.
-
Administer EC-17 via intravenous (tail vein) injection at a dose of 0.1 mg/kg.[1]
-
-
Imaging:
-
Place the animal in the imaging chamber.
-
Acquire fluorescent images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine optimal tumor-to-background contrast. A strong signal in tumors can often be observed 2-3 hours post-injection.[1][10]
-
Use an excitation filter around 480 nm and an emission filter around 520 nm.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The signal-to-background ratio (SBR) is a key metric for evaluating the performance of EC-17.
Table 1: Example Signal-to-Background Ratios (SBR) of EC-17 in HeLa Cells
| Molarity of EC-17 | SBR |
| Low | 0.97 |
| High | 7.32 |
Data adapted from[2]. SBR is dependent on the molarity and concentration of cancer cells.
Table 2: Expected Fluorescence Intensity in Different Cell Lines
| Cell Line | FRα Expression | Expected EC-17 Staining |
| HeLa | Positive | High |
| KB | Positive | High |
| SKOV-3 | Positive | Moderate to High |
| A549 | Negative | Low / Background |
| MM.1S | Negative | Negligible |
Cell line information compiled from[8][9][11].
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Incomplete washing- Non-specific binding | - Increase the number and duration of wash steps.- Include a blocking step with serum or BSA.- Confirm specificity with a folic acid competition assay. |
| Weak or No Signal | - Low FRα expression in cells- Insufficient EC-17 concentration or incubation time- Photobleaching | - Use a known FRα-positive cell line as a positive control.- Optimize EC-17 concentration and incubation time.- Minimize exposure to excitation light and use an antifade reagent. |
| Inconsistent Results | - Variation in cell density or health- Inconsistent staining procedure | - Ensure consistent cell seeding and health.- Standardize all steps of the protocol. |
Conclusion
This compound is a robust and specific fluorescent probe for imaging FRα-expressing cells and tumors. Its compatibility with standard imaging platforms makes it an accessible tool for a wide range of research applications, from basic cell biology to preclinical drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize EC-17 to visualize and quantify FRα expression in their models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate‐appended cyclodextrin carrier targets ovarian cancer cells expressing the proton‐coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce autofluorescence with EC-17 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce autofluorescence when using the EC-17 imaging agent.
Frequently Asked Questions (FAQs)
Q1: What is EC-17, and why is autofluorescence a common issue with it?
EC-17, also known as Folate-FITC, is a fluorescent imaging agent that targets the folate receptor alpha (FRα), a protein often overexpressed on the surface of cancer cells, particularly in ovarian and breast cancers. EC-17 consists of folic acid linked to fluorescein (B123965) isothiocyanate (FITC).
Autofluorescence is a common challenge in EC-17 imaging because its fluorescent component, FITC, has an excitation maximum of approximately 490-494 nm and an emission maximum around 520 nm.[1][2][3][4][5][6] This places its signal in the blue-green region of the visible spectrum, a range where endogenous cellular components naturally fluoresce, leading to a high background signal that can obscure the specific EC-17 signal.
Q2: What are the primary sources of autofluorescence in my samples when using EC-17?
Autofluorescence in biological samples originates from several endogenous molecules and can be exacerbated by sample preparation methods. Common sources include:
-
Endogenous Fluorophores: Molecules like NADH, flavins, collagen, and elastin (B1584352) are naturally present in tissues and fluoresce in the same spectral region as EC-17.[7] Lipofuscin, a granular pigment that accumulates with age in cells, is another major source of broad-spectrum autofluorescence.[7]
-
Fixation: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[8][9]
-
Red Blood Cells: The heme in red blood cells can cause significant autofluorescence.[9]
-
Culture Media: For live-cell imaging, components in the culture medium like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.
Q3: How can I determine if the background signal in my EC-17 images is due to autofluorescence?
To confirm that the background signal is from autofluorescence, you should include an unstained control in your experiment. This control sample should undergo the exact same preparation and imaging protocol as your EC-17 stained samples but without the addition of the EC-17 agent. Any fluorescence detected in this unstained control can be attributed to autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence in fixed tissue sections.
High background in fixed tissues often results from fixation-induced autofluorescence or endogenous fluorophores like collagen and lipofuscin.
Caption: Decision workflow for troubleshooting high background in fixed tissues.
-
Optimize Fixation:
-
Minimize Fixation Time: Use the shortest possible fixation time that still preserves tissue morphology.[7]
-
Choose an Appropriate Fixative: If possible, consider using a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol, especially for cell surface markers. If using aldehydes, paraformaldehyde generally induces less autofluorescence than glutaraldehyde.
-
Pre-Fixation Perfusion: Perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[7]
-
-
Chemical Quenching: After fixation and before EC-17 staining, treat the tissue with a quenching agent. The choice of agent depends on the primary source of autofluorescence.
| Quenching Agent | Target Autofluorescence | Concentration | Incubation Time | Key Considerations |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde-induced | 0.1 - 1 mg/mL in PBS | 10-30 minutes | Prepare fresh. Can have variable results and may affect antigenicity.[7] |
| Sudan Black B | Lipofuscin | 0.1% - 0.3% in 70% ethanol | 10-20 minutes | Effective for lipofuscin but can introduce its own fluorescence in the far-red spectrum.[2] |
| TrueBlack® | Lipofuscin and other sources | 1X solution in 70% ethanol | 30 seconds | A commercial alternative to Sudan Black B with less off-target fluorescence.[2] |
| TrueVIEW® | Non-lipofuscin (collagen, RBCs, fixative-induced) | Provided in kit | ~5 minutes | A commercial kit compatible with FITC that reduces autofluorescence from multiple sources.[8] |
-
After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Immerse the samples in the sodium borohydride solution and incubate for 20-30 minutes at room temperature.
-
Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with your standard immunolabeling protocol for EC-17.
Issue 2: High background in live-cell imaging.
For live-cell imaging, autofluorescence is often caused by components in the culture medium or endogenous cellular molecules like NADH and flavins.
References
- 1. bio-rad.com [bio-rad.com]
- 2. biotium.com [biotium.com]
- 3. beckman.com [beckman.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Troubleshooting low signal-to-noise ratio with EC-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in experiments utilizing EC-17.
Troubleshooting Low Signal-to-Noise Ratio with EC-17
A low signal-to-noise ratio (SNR) can obscure meaningful results and lead to incorrect interpretations of your data. This guide provides a structured approach to identifying and resolving the root causes of low SNR when using EC-17.
What is a low signal-to-noise ratio?
In the context of fluorescence-based experiments with EC-17, a low signal-to-noise ratio means that the fluorescent signal from your target (e.g., folate receptor-positive cells) is weak and difficult to distinguish from the background fluorescence.
Initial Troubleshooting Steps
If you are encountering a low signal-to-noise ratio, consider the following common causes and their solutions:
-
Suboptimal EC-17 Concentration: The concentration of EC-17 is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to high background and non-specific binding.
-
Inadequate Incubation Time: Sufficient time is required for EC-17 to bind to the folate receptors on your cells.
-
Poor Cell Health: Unhealthy or dying cells can exhibit altered receptor expression and increased autofluorescence, contributing to high background.
-
Incorrect Filter Sets: Using mismatched filter sets for FITC will result in poor excitation and/or emission detection.
-
High Autofluorescence: Some cell types or media components naturally fluoresce, which can obscure the EC-17 signal.
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues with EC-17.
Frequently Asked Questions (FAQs)
Q1: What is EC-17 and how does it work?
A1: EC-17 is a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC).[1] It is designed to bind to the folate receptor, which is often overexpressed on the surface of various cancer cells.[1][2] The FITC component is a fluorescent molecule that allows for the visualization of the cells that have taken up the EC-17.
Q2: What are the optimal excitation and emission wavelengths for EC-17?
A2: The maximal excitation and emission wavelengths for EC-17 (due to the FITC component) are approximately 490 nm and 520 nm, respectively.[3]
Q3: What is a good starting concentration for EC-17 in a cell-based assay?
A3: A common starting concentration for EC-17 in cell-based assays is around 200 nM.[3] However, it is highly recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I reduce background fluorescence?
A4: High background can be a significant contributor to low signal-to-noise. Here are a few ways to reduce it:
-
Wash steps: Ensure adequate and gentle washing steps after EC-17 incubation to remove unbound conjugate.
-
Phenol (B47542) red-free media: If imaging live cells, use phenol red-free media during the experiment, as phenol red is fluorescent.
-
Autofluorescence quenching: Commercial quenching reagents can be used to reduce cellular autofluorescence.
-
Folate-free media: For optimal performance, culture your cells in folate-free media for a period before the experiment to upregulate folate receptor expression and reduce competition from endogenous folate.
Q5: Can I use EC-17 for in vivo imaging?
A5: Yes, EC-17 has been used for intraoperative imaging in clinical trials.[2] Its ability to selectively target folate receptor-positive tumors makes it a valuable tool for in vivo applications.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for labeling cells with EC-17 for fluorescence microscopy.
Protocol: Labeling of Folate Receptor-Positive Cells with EC-17
Materials:
-
EC-17 (Folate-FITC)
-
Folate receptor-positive cells (e.g., KB, HeLa)
-
Folate receptor-negative cells (as a control)
-
Folate-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Fluorescence microscope with appropriate FITC filter set
Workflow Diagram:
Procedure:
-
Cell Culture:
-
Seed your folate receptor-positive and negative cells on sterile coverslips in a petri dish or multi-well plate.
-
Allow the cells to adhere and grow in standard culture medium.
-
For optimal results, switch to a folate-free medium 24-48 hours prior to the experiment to enhance folate receptor expression.
-
-
EC-17 Labeling:
-
Prepare a working solution of EC-17 in folate-free medium. A starting concentration of 200 nM is recommended, but this should be optimized.
-
Remove the culture medium from the cells and gently wash once with warm PBS.
-
Add the EC-17 working solution to the cells and incubate at 37°C for 1-2 hours. The optimal incubation time may need to be determined experimentally.
-
-
Washing and Fixation:
-
Remove the EC-17 solution and wash the cells three times with warm PBS to remove any unbound conjugate.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used to visualize the cell nuclei.
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~490 nm, Emission ~520 nm).
-
Quantitative Data Summary
For robust and reproducible experiments, it is essential to optimize key parameters. The following table provides a summary of typical quantitative parameters for EC-17 experiments.
| Parameter | Recommended Range | Notes |
| EC-17 Concentration | 50 - 500 nM | Optimal concentration is cell-type dependent. A titration is highly recommended. |
| Incubation Time | 30 - 120 minutes | Longer incubation times may increase signal but can also increase background. |
| Incubation Temperature | 37°C | Standard cell culture conditions are generally optimal for receptor binding. |
| Excitation Wavelength | ~490 nm | Use a filter set appropriate for FITC. |
| Emission Wavelength | ~520 nm | Use a filter set appropriate for FITC. |
By systematically addressing each potential issue outlined in this guide, you can significantly improve your signal-to-noise ratio and obtain high-quality, reliable data in your experiments with EC-17.
References
EC-17 disodium salt non-specific binding reduction techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EC-17 disodium (B8443419) salt, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is EC-17 disodium salt and what is its primary application?
This compound is a fluorescent conjugate of folic acid. Its primary application is as a targeting agent for cells that overexpress the folate receptor alpha (FRα). Due to its fluorescent properties, it is commonly used in fluorescence microscopy and in vivo imaging to visualize and target cancer cells, as many types of cancer exhibit elevated levels of FRα.
Q2: What is non-specific binding in the context of EC-17, and why is it a problem?
Q3: What are the common causes of high background fluorescence when using EC-17?
High background fluorescence with EC-17 can stem from several factors:
-
Excessive Probe Concentration: Using a higher concentration of EC-17 than necessary can lead to increased non-specific interactions.
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can result in the probe adhering to unintended locations.
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound EC-17, contributing to the background signal.[1]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from EC-17.[2]
-
Probe Aggregation: EC-17, like other fluorescent probes, can form aggregates that may bind non-specifically to cellular structures.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Sample
| Possible Cause | Troubleshooting Step | Expected Outcome |
| EC-17 concentration is too high. | Perform a concentration titration experiment to determine the optimal EC-17 concentration. Start with the recommended concentration and perform serial dilutions. | A lower EC-17 concentration should reduce background fluorescence while maintaining a specific signal, thereby improving the signal-to-noise ratio. |
| Inadequate blocking of non-specific sites. | Optimize the blocking step. Use a suitable blocking buffer such as 5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if used). Increase the incubation time with the blocking buffer. | Effective blocking will saturate non-specific binding sites, reducing the attachment of EC-17 to off-target locations. |
| Insufficient washing. | Increase the number and/or duration of wash steps after EC-17 incubation. Use a wash buffer containing a mild detergent like Tween-20 (e.g., PBS + 0.05% Tween-20). | Thorough washing will more effectively remove unbound and loosely bound EC-17, leading to a cleaner background.[3] |
Issue 2: Non-Specific Staining in FRα-Negative Cells/Tissues
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Confirmation of FRα-negative status is needed. | Run a competition assay by pre-incubating the cells/tissue with a high concentration of free folic acid before adding EC-17. | In FRα-negative cells, the signal should remain low with or without folic acid pre-incubation. If the signal is high and is not reduced by free folic acid, the binding is non-specific. |
| Cross-reactivity or other non-specific interactions. | In addition to the competition assay, try different blocking agents. Consider using a commercially available Fc block if working with immune cells to prevent binding to Fc receptors. | Reduced signal in the presence of a more effective blocking agent indicates successful mitigation of non-specific binding. |
Data Presentation
Table 1: Recommended EC-17 Concentration Ranges for Different Applications
| Application | Cell/Tissue Type | Recommended Starting Concentration | Titration Range |
| In Vitro Cell Staining | FRα-positive cancer cell lines (e.g., KB, IGROV1) | 100 nM | 10 nM - 500 nM |
| Flow Cytometry | Circulating tumor cells | 200 nM | 50 nM - 1 µM |
| In Vivo Imaging | Tumor-bearing mouse models | 0.1 mg/kg body weight | 0.05 - 0.5 mg/kg |
Table 2: Comparison of Common Blocking Agents for Folate Receptor Staining
| Blocking Agent | Typical Concentration | Incubation Time (at RT) | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 minutes | Inexpensive, readily available, generally effective for reducing hydrophobic interactions. | May not be sufficient for all types of non-specific binding. |
| Normal Goat/Donkey Serum | 5-10% in PBS | 30-60 minutes | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | Can introduce background if secondary antibodies cross-react with serum immunoglobulins. |
| Folic Acid (for competition) | 100x - 1000x molar excess to EC-17 | 15-30 minutes prior to EC-17 | Specifically blocks FRα, confirming target-specific binding. | Does not block other types of non-specific binding. |
| Commercial Blocking Buffers | Varies by manufacturer | As per manufacturer's instructions | Optimized formulations for low background. | Can be more expensive. |
Experimental Protocols
Protocol 1: Competition Assay to Confirm EC-17 Specificity
This protocol is designed to differentiate between specific FRα-mediated binding and non-specific binding of EC-17.
Materials:
-
FRα-positive cells (e.g., KB cells) and control (FRα-negative) cells
-
This compound
-
Folic acid
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate FRα-positive and FRα-negative cells in appropriate vessels (e.g., chamber slides for microscopy, tubes for flow cytometry) and allow them to adhere overnight.
-
Blocking with Folic Acid (Test Group): a. Prepare a high-concentration solution of folic acid (e.g., 100 µM) in a serum-free medium. b. Aspirate the culture medium from the cells and wash once with PBS. c. Add the folic acid solution to the "test" group of cells and incubate for 30 minutes at 37°C.
-
Control Group: For the "control" group, add only the serum-free medium without folic acid and incubate for the same duration.
-
EC-17 Staining: a. Prepare the EC-17 working solution at the desired concentration (e.g., 100 nM) in a serum-free medium. For the test group, add EC-17 to the folic acid-containing medium. b. Add the EC-17 solution to both the test and control groups. c. Incubate for 1 hour at 37°C, protected from light.
-
Washing: a. Aspirate the EC-17 containing medium. b. Wash the cells three times with cold PBS for 5 minutes each.
-
Imaging/Analysis: a. For microscopy, mount the slides with an appropriate mounting medium. b. For flow cytometry, resuspend the cells in a suitable buffer. c. Acquire images or data, ensuring consistent settings between the test and control groups.
Expected Results:
-
FRα-positive cells: The control group should show a strong fluorescent signal, while the test group (pre-incubated with folic acid) should show a significantly reduced signal.
-
FRα-negative cells: Both the test and control groups should show a low fluorescent signal. Any significant signal observed in these cells is likely due to non-specific binding.
Visualizations
Caption: Workflow for a competition assay to validate EC-17 binding specificity.
Caption: Troubleshooting logic for high background fluorescence with EC-17.
References
Technical Support Center: Enhancing EC-17 Efficacy in Dense Solid Tumors
Welcome to the technical support center for EC-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving EC-17, with a specific focus on overcoming challenges related to its application in dense tumor tissues. Here you will find frequently asked questions and troubleshooting guides to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is EC-17 and what is its primary mechanism of action?
EC-17, also known as folate-fluorescein isothiocyanate (folate-FITC), is a small-molecule drug conjugate used in a targeted immunotherapy approach.[1][2] Its mechanism is part of a broader "Folate Immune" therapy designed to leverage the overexpression of folate receptor alpha (FRα) on many cancer cells.[3][4] The therapy involves two key steps:
-
Vaccination: Patients are first immunized with EC90, a vaccine containing a FITC hapten, to generate a robust population of anti-FITC antibodies.[5]
-
Targeting: EC-17 is then administered. As a small molecule, it rapidly penetrates tissues and binds with high affinity to FRα-positive tumor cells.[1][2] The FITC component of EC-17 then acts as an immune target, recruiting the circulating anti-FITC antibodies to the tumor cell surface. This process "marks" the cancer cells for destruction by the host's immune system through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[1]
Q2: Is poor penetration of EC-17 itself a common issue?
Unlike large monoclonal antibodies or antibody-drug conjugates (ADCs), EC-17 is a low-molecular-weight ligand (873 Da).[1] Clinical and preclinical studies have shown that it penetrates solid tumors within minutes of administration, with rapid clearance from the blood and tissues that do not express the folate receptor.[1][2] Therefore, poor penetration of the EC-17 molecule itself is not typically a primary obstacle. The challenge in dense tumors usually lies in the subsequent steps of the immune response.
Q3: If EC-17 penetrates well, why is therapeutic efficacy reduced in dense tumors?
The efficacy of EC-17-based therapy is not solely dependent on the molecule reaching the tumor cells. It relies on the ability of the immune system to mount an effective response against the targeted cells. Dense tumor tissues present significant physical and physiological barriers that can inhibit this immune response:[6][7]
-
Dense Extracellular Matrix (ECM): A thick network of proteins like collagen and laminin (B1169045) can act as a physical barrier, preventing immune cells (e.g., NK cells, macrophages) from infiltrating the tumor core to eliminate the antibody-coated cancer cells.[6]
-
High Interstitial Fluid Pressure (IFP): The dense stroma and leaky vasculature in solid tumors can lead to elevated IFP, which opposes the convective transport of molecules and hinders the infiltration of immune cells.[6]
-
Immunosuppressive Microenvironment: Dense tumors often harbor immunosuppressive cells and factors that can dampen the anti-tumor immune response initiated by EC-17.
Below is a diagram illustrating the logical relationship between EC-17 action and the barriers in a dense tumor microenvironment.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Response Despite Confirmed FRα Expression
If you observe a poor therapeutic response in your preclinical models even when FRα expression is high, the issue may be related to the dense tumor microenvironment hindering the subsequent immune attack.
Troubleshooting Steps & Experimental Protocols:
1. Assess Tumor Microenvironment Density:
-
Objective: To quantify the density of the tumor stroma.
-
Methodology (Histology):
-
Excise tumor tissue and fix in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Perform Masson's Trichrome staining to visualize collagen fibers (which will stain blue).
-
Perform immunohistochemistry (IHC) for Fibroblast Activation Protein (FAP) or α-Smooth Muscle Actin (α-SMA) to identify cancer-associated fibroblasts (CAFs).
-
Quantify the stained areas using image analysis software (e.g., ImageJ) to determine the percentage of collagen or CAF-positive area relative to the total tumor area.
-
| Parameter | Method | Indication of Dense TME |
| Collagen Deposition | Masson's Trichrome | High percentage of blue-stained area |
| Cancer-Associated Fibroblasts | IHC for FAP, α-SMA | High density of positive-staining cells |
2. Evaluate Immune Cell Infiltration:
-
Objective: To determine if immune effector cells are successfully infiltrating the tumor.
-
Methodology (Immunofluorescence or IHC):
-
Use paraffin-embedded tumor sections as described above.
-
Perform IHC or immunofluorescence for immune cell markers such as CD8 (cytotoxic T cells), CD56 (NK cells), and CD68 (macrophages).
-
Co-stain with a tumor marker (e.g., EpCAM) or DAPI for nuclear visualization.
-
Analyze slides using microscopy to differentiate between immune cells at the tumor periphery versus those that have infiltrated the tumor core. Quantify the number of positive cells per unit area in both regions.
-
| Observation | Potential Implication | Next Step |
| Immune cells are abundant at the periphery but absent in the core. | Physical barrier (e.g., ECM) is preventing infiltration. | Consider strategies to remodel the ECM. |
| Few immune cells are present even at the periphery. | Poor immune recruitment or systemic immunosuppression. | Verify anti-FITC antibody titer; assess systemic immune status. |
3. Strategies to Enhance Immune Infiltration:
-
Objective: To remodel the tumor microenvironment to facilitate immune cell entry. Emerging strategies, often used to improve ADC penetration, can be adapted for this purpose.[6][7]
-
Experimental Approach (Example with an ECM-degrading agent):
-
Select Agent: Choose an agent known to degrade ECM components, such as a recombinant human hyaluronidase (B3051955) or collagenase. Another approach is the use of agents like relaxin.[6][7]
-
Experimental Design:
-
Group 1: Control (Vehicle + EC-17 therapy)
-
Group 2: Experimental (ECM-degrading agent + EC-17 therapy)
-
-
Administration: Administer the ECM-degrading agent prior to or concurrently with the EC-17 treatment, based on the agent's known pharmacokinetics.
-
Analysis: At the study endpoint, repeat the analyses for tumor microenvironment density and immune cell infiltration as described above. Measure tumor volume throughout the study to assess therapeutic efficacy.
-
Below is a diagram of the proposed experimental workflow.
Issue 2: Heterogeneous Response Within the Same Tumor Model
Variability in treatment response could be linked to the "binding site barrier" phenomenon, where cells closest to blood vessels saturate with the therapeutic agent, preventing its distribution deeper into the tumor.[8][9] While less pronounced for small molecules like EC-17, a similar principle can apply to the subsequent recruitment of antibodies and immune cells.
Troubleshooting Steps & Experimental Protocols:
1. Analyze Spatio-temporal Distribution of Immune Recruitment:
-
Objective: To visualize the distribution of recruited anti-FITC antibodies and immune cells relative to tumor vasculature.
-
Methodology (Multiplex Immunofluorescence):
-
Administer a vascular marker (e.g., fluorescently-labeled Lectin or anti-CD31 antibody) to the animal model shortly before euthanasia.
-
Collect and flash-freeze tumor tissue to prepare cryosections.
-
Perform multiplex immunofluorescence staining for:
-
Blood vessels (CD31/Lectin).
-
Recruited antibodies (using a secondary antibody against the species of the anti-FITC antibodies).
-
Immune effector cells (e.g., CD8, CD56).
-
Tumor cells (e.g., Pan-Cytokeratin or FRα).
-
-
Acquire images and perform spatial analysis to measure the distance of immune cells and recruited antibodies from the nearest blood vessel.
-
| Observation | Potential Implication |
| High concentration of antibodies and immune cells only in perivascular regions (within 50-100 µm of vessels). | A "binding site barrier" effect is limiting the effective range of the immune response. |
| Even distribution of antibodies but perivascular accumulation of immune cells. | The barrier is primarily physical, preventing immune cell migration away from vessels. |
2. Strategies to Improve Homogeneity of Immune Response:
-
Dose Modulation: While toxicity is a concern for ADCs, modulating the dose of EC-17 could influence its distribution dynamics and the subsequent immune response. Experiment with different dosing schedules (e.g., fractionated doses) to see if it improves the homogeneity of the anti-tumor effect.
-
Combination Therapy: Consider combining EC-17 with therapies that can help "prime" the tumor microenvironment. For example, low-dose radiotherapy can increase vascular permeability and promote the release of tumor antigens, potentially enhancing immune cell infiltration and activation. A Phase I/Ib study combined EC-17 with interferon-alpha and interleukin-2 (B1167480) to boost the immune response.[3]
| Strategy | Rationale | Experimental Endpoint |
| Fractionated Dosing of EC-17 | Maintain therapeutic levels while potentially improving distribution over time. | Spatio-temporal analysis of immune infiltration; Tumor growth inhibition. |
| Combination with Low-Dose Radiotherapy | Increase vascular permeability and promote a pro-inflammatory TME. | Immune cell infiltration analysis; Tumor growth delay. |
| Combination with Cytokines (e.g., IL-2, IFN-α) | Enhance proliferation and activation of recruited immune effector cells.[3] | Quantification of activated immune cells (e.g., Granzyme B+); Tumor growth inhibition. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I/Ib study of folate immune (EC90 vaccine administered with GPI-0100 adjuvant followed by EC17) with interferon-α and interleukin-2 in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing EC-17 Toxicity in Live Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate EC-17-induced toxicity in live cell experiments. Our goal is to help you achieve reliable and reproducible results by maintaining optimal cell health.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of EC-17 induced toxicity in live cell experiments?
A1: Toxicity from EC-17 in cell culture can stem from several factors, including off-target effects where the compound interacts with unintended cellular molecules, or high concentrations that lead to non-specific cell death.[1] Prolonged exposure can also disrupt normal cellular functions and lead to cumulative toxicity. Furthermore, the solvent used to dissolve EC-17, such as DMSO, can be toxic to cells at higher concentrations.[1]
Q2: How can I determine the optimal, non-toxic concentration of EC-17 for my specific cell line?
A2: The ideal concentration of EC-17 should be empirically determined for each cell line and experimental condition. A dose-response curve is essential to identify the highest concentration that does not adversely affect cell viability or key cellular functions over the desired experimental duration.[2] It is advisable to start with a low concentration and titrate upwards while monitoring cell health through various assays.[2]
Q3: What are the best practices for preparing and storing EC-17 to maintain its stability and minimize degradation-related toxicity?
A3: To ensure the quality and minimize potential toxicity of EC-17, always adhere to the manufacturer's storage and handling instructions. Use high-purity, anhydrous solvents for dissolution. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. If the compound is light-sensitive, protect it from light. For experiments, always prepare fresh dilutions from the stock solution in your cell culture medium.[1]
Q4: Can the choice of cell culture medium influence EC-17 toxicity?
A4: Yes, the composition of the cell culture medium can impact cellular responses to a compound. For instance, some studies have shown that altering the primary sugar source in the medium can make cancer cells behave more like normal cells, potentially affecting their sensitivity to toxins.[3] It is crucial to use the recommended medium for your specific cell line and to ensure all components are fresh and of high quality.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After EC-17 Treatment
| Potential Cause | Troubleshooting Steps |
| EC-17 Concentration is Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration. A suggested starting range for many small molecules is 10 nM to 100 µM.[2] |
| Prolonged Exposure Time | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect without inducing significant cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[1] Always include a vehicle-only control in your experiments. |
| EC-17 Degradation or Impurity | Prepare a fresh stock solution of EC-17 from a reliable source. If possible, verify the purity of the compound. |
| Cell Line Sensitivity | Consider using a more robust cell line if the current one is particularly sensitive to chemical treatments. |
| Phototoxicity | If conducting live-cell imaging, reduce the excitation light intensity and exposure time. The combination of a chemical probe and light can exacerbate cell stress.[2][4] |
Issue 2: Inconsistent or Non-Reproducible Results with EC-17
| Potential Cause | Troubleshooting Steps |
| Inconsistent EC-17 Activity | Check the storage conditions and age of your EC-17 stock. Prepare fresh dilutions for each experiment to ensure consistent potency. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in the response to EC-17. |
| Compound Aggregation | Some small molecules can form aggregates at higher concentrations, leading to non-specific activity. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of EC-17 using an MTT Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells. The succinate (B1194679) dehydrogenase in the mitochondria of living cells reduces the yellow MTT salt to purple formazan (B1609692) crystals.[6]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
EC-17 stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of EC-17 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).[1] Include a "vehicle control" (medium with the same solvent concentration as the highest EC-17 concentration) and a "no-treatment control" (medium only).
-
Incubation: Remove the old medium and add 100 µL of the prepared EC-17 dilutions or control solutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Cell Membrane Integrity using a Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
EC-17 stock solution
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Commercially available LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Create Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells lysed with lysis buffer 30 minutes before the assay.
-
Background: Wells with medium only.
-
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Hypothetical EC-17 Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by EC-17, leading to cellular responses. In this example, EC-17 is depicted as an inhibitor of a key kinase in the IL-17 signaling pathway. The IL-17 signaling pathway is involved in inflammatory responses.[8][9]
Caption: Hypothetical signaling pathway where EC-17 inhibits TAK1.
Experimental Workflow for Assessing EC-17 Toxicity
This workflow outlines the key steps for systematically evaluating the cytotoxic effects of EC-17.
Caption: Workflow for assessing EC-17 cytotoxicity.
Troubleshooting Logic for High Cell Death
This decision tree provides a logical approach to troubleshooting unexpected cytotoxicity.
Caption: Decision tree for troubleshooting high cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [news.louisville.edu]
- 4. journals.biologists.com [journals.biologists.com]
- 5. benchchem.com [benchchem.com]
- 6. New Insights into the Cellular Toxicity of Carbon Quantum Dots to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Toxicity [visikol.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Adjusting EC-17 protocol for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the EC-17 protocol with varying cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the EC-17 protocol?
A1: The optimal cell seeding density is highly dependent on the cell type and the specific experimental endpoint. A critical aspect of assay development is to determine the ideal cell density that provides a robust and reproducible signal.[1] It is recommended to perform a preliminary experiment to determine the optimal seeding density. This typically involves seeding cells at various densities and monitoring their growth and response over the time course of the experiment.[1][2] The goal is to identify a density where cells are in the logarithmic growth phase and are responsive to the experimental treatment, while avoiding issues related to under- or over-confluence.[3][4]
Q2: How does cell density affect the readouts of the EC-17 protocol?
A2: Cell density, or confluence, can significantly impact cellular signaling pathways, which may alter the experimental readout. For example, high cell confluence can shift signaling from proliferative pathways (e.g., Ras/MAPK, PI3K/Akt) to migratory or inhibitory pathways.[5][6][7] In some cell types, high confluence activates pathways like the Hippo and mTOR pathways, leading to contact inhibition and suppressed proliferation.[8] This can lead to variability in assay results if cell density is not carefully controlled.[9]
Q3: Can I run the EC-17 protocol on both sparse and confluent cell cultures?
A3: Yes, but it is crucial to be aware that the results may differ significantly and reflect different biological states. Sparse cultures often exhibit higher proliferation rates.[6] In contrast, confluent cultures may show increased cell-cell contact signaling, which can alter their response to external stimuli.[5][10] For instance, PDGF-stimulated glioblastoma cells show a proliferative response in sparse cultures but a migratory response in confluent cultures.[5][6] Therefore, the choice of cell density should align with the biological question being investigated.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding. Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the well, leading to inconsistent cell densities.[11]
-
Solution: After seeding, allow the plate to sit at room temperature on a level surface for 15-30 minutes before transferring it to the incubator. This allows for a more even distribution of cells.[2] Ensure thorough but gentle mixing of the cell suspension before and during plating.
Issue 2: Assay signal is too low or below the limit of detection.
-
Possible Cause: Cell seeding density is too low. Insufficient cell numbers will produce a weak signal.[12]
-
Solution: Increase the initial cell seeding density. Refer to the table below for suggested starting density ranges for different plate formats. It is important to optimize this for your specific cell line and assay.[13]
Issue 3: Assay signal plateaus early or shows a non-linear response.
-
Possible Cause: Cell seeding density is too high. Over-confluence can lead to nutrient depletion, changes in pH, and activation of contact inhibition pathways, all of which can affect the assay readout.[3]
-
Solution: Reduce the initial cell seeding density. Ensure that at the end of the assay, the cells are still in the logarithmic growth phase and have not reached 100% confluence.[2][3]
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol provides a methodology for determining the optimal cell seeding density for the EC-17 assay.
-
Cell Preparation: Culture cells according to standard protocols. On the day of the experiment, harvest cells during the logarithmic growth phase (typically 70-80% confluence).
-
Cell Counting: Perform a viable cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell suspensions with different concentrations.
-
Seeding: Seed the cells in the appropriate microplate format (e.g., 96-well) at a range of densities.
-
Incubation: Incubate the plates for the duration of the EC-17 protocol.
-
Assay Performance: At the end of the incubation period, perform the EC-17 protocol as usual.
-
Data Analysis: Analyze the results to identify the seeding density that provides the optimal assay window and signal-to-noise ratio.
Table 1: Recommended Seeding Densities for T-Cell Polarization Assays
| Total Cell Number | Medium Volume to Add | Culture Plate | Well Diameter |
| 2.5 x 10^5 | 0.25 mL | 96-well | 0.64 cm |
| 1.0 x 10^6 | 1.0 mL | 24-well | 1.6 cm |
| 2.5 x 10^6 | 2.5 mL | 12-well | 2.2 cm |
| 5.0 x 10^6 | 5.0 mL | 6-well | 3.5 cm |
Note: This table is adapted from a protocol for T-cell polarization and should be used as a starting point for optimization.[13]
Visualizations
Caption: Workflow for optimizing cell seeding density.
Caption: Cell density-dependent signaling shifts.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 5. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Cell Confluence Regulates Hepatocyte Growth Factor-Stimulated Cell Morphogenesis in a β-Catenin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: IL-17 Signal Transduction & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Interleukin-17 (IL-17) signaling pathway. It is understood that "EC-17" may be a typographical variation, and this guide focuses on the well-established IL-17 cytokine family. The following troubleshooting guides and FAQs address specific issues related to signal quenching that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the IL-17 signaling pathway?
The Interleukin-17 (IL-17) family of cytokines are pro-inflammatory mediators that play a crucial role in host defense against certain pathogens and are also implicated in the pathogenesis of various autoimmune diseases.[1][2][3] The signaling cascade is initiated when IL-17 ligands bind to their specific cell surface receptors. The most well-characterized member, IL-17A, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3][4]
Upon ligand binding, the receptor complex recruits an adaptor protein known as Act1 (NF-κB activator 1).[5][6] Act1 then associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of downstream signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that promotes the expression of pro-inflammatory genes.[1][5][6]
-
MAPKs (Mitogen-Activated Protein Kinases): Including p38, JNK, and ERK, which are involved in cellular stress responses, inflammation, and cell proliferation.[1][5][6]
-
C/EBPβ and C/EBPδ (CCAAT/enhancer-binding proteins beta and delta): Transcription factors that regulate the expression of inflammatory genes.[3]
The activation of these pathways leads to the transcription of various target genes, including those encoding for other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides, which collectively orchestrate the inflammatory response.[2][5]
Figure 1: Simplified IL-17A signaling pathway.
Troubleshooting Guide: Signal Quenching
Signal quenching, particularly of fluorescent signals, is a common technical challenge in experiments designed to study the IL-17 pathway, such as flow cytometry, immunofluorescence microscopy, and fluorescence-based enzyme assays.
Q2: My fluorescent signal is weak or absent when detecting IL-17-related proteins. What could be the cause?
Several factors can lead to a weak or absent fluorescent signal. A systematic approach to troubleshooting is recommended.
Figure 2: Troubleshooting logic for weak or no fluorescent signal.
Q3: How can I prevent photobleaching of my fluorescent signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore.
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.[7]
-
Minimize Light Exposure: Keep your samples in the dark whenever possible. During microscopy, use the lowest laser power necessary and minimize the exposure time.[7][8]
-
Choose Photostable Dyes: Some fluorophores are more resistant to photobleaching than others. Consider using more robust dyes if photobleaching is a persistent issue.[7]
Q4: My signal decreases at high concentrations of my fluorescently labeled antibody. What is happening?
This phenomenon is likely due to the "inner filter effect" or self-quenching.
-
Inner Filter Effect: At high concentrations, the fluorophores can absorb the excitation or emission light from neighboring molecules, leading to a decrease in the overall detected signal.[9]
-
Self-Quenching: At close proximity, fluorophores can interact and form non-fluorescent dimers, which reduces the fluorescence quantum yield.
To mitigate this, it is crucial to titrate your antibodies to determine the optimal concentration that provides a bright signal without causing quenching.
Q5: I am performing a dual-labeling experiment and one of my signals is quenched. What could be the issue?
When using multiple fluorophores, Förster Resonance Energy Transfer (FRET) can occur.
-
FRET: If the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor), and they are in close proximity (typically <10 nm), the donor's energy can be non-radiatively transferred to the acceptor, quenching the donor's fluorescence.[10][11]
To avoid FRET-based quenching:
-
Choose Fluorophores with Minimal Spectral Overlap: Select donor and acceptor pairs with well-separated emission and excitation spectra.
-
Use Tandem Dyes Carefully: Be aware of the potential for FRET within tandem dyes and ensure proper compensation controls are used in flow cytometry.
-
Spatial Separation: If possible, ensure the labeled molecules are not in close enough proximity for FRET to occur.
Quantitative Data Summary
The following table summarizes common causes of fluorescence quenching and their quantitative dependencies.
| Quenching Mechanism | Key Dependencies | Mitigation Strategy |
| Photobleaching | Light intensity, Exposure time | Minimize light exposure, use antifade reagents. |
| Inner Filter Effect | Fluorophore concentration | Optimize fluorophore concentration (titration). |
| Self-Quenching | Fluorophore concentration, Proximity | Titrate antibodies/probes to optimal dilution. |
| FRET | Spectral overlap, Proximity (<10 nm) | Choose fluorophores with minimal spectral overlap. |
| pH Sensitivity | pH of the buffer/medium | Maintain optimal pH for the chosen fluorophore. |
Experimental Protocols
Protocol 1: Antibody Titration for Flow Cytometry to Avoid Quenching
This protocol is essential to determine the optimal antibody concentration that maximizes the signal-to-noise ratio while avoiding concentration-dependent quenching.
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
-
Serial Dilution of Antibody: Prepare a series of dilutions of your fluorescently labeled antibody. A typical starting range is from the manufacturer's recommended concentration down to 1:1000 or lower.
-
Staining: Aliquot 100 µL of your cell suspension (1 x 10^6 cells) into multiple tubes. Add the different concentrations of the antibody to each tube. Include an unstained control and an isotype control.
-
Incubation: Incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Plot the mean fluorescence intensity (MFI) against the antibody concentration. The optimal concentration is the one at the beginning of the plateau of the staining curve, as this provides maximal staining with minimal background and avoids the "prozone" effect where high concentrations can lead to quenching.
Figure 3: Workflow for antibody titration to prevent signal quenching.
Protocol 2: Immunofluorescence Staining with Antifade Mounting
This protocol is for visualizing IL-17 pathway components in cells or tissues while minimizing photobleaching.
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections on slides.
-
Fixation: Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If detecting intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA and 0.05% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against your IL-17 pathway target at its optimal dilution overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (at its optimal dilution) for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent (e.g., with DAPI for nuclear counterstaining).
-
Sealing and Imaging: Seal the edges of the coverslip with nail polish. Image the slides using a fluorescence or confocal microscope, minimizing light exposure.[7]
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
Validation & Comparative
Validating EC-17 Specificity: A Comparative Guide to Folic Acid Competition Assays and Alternatives
For researchers, scientists, and drug development professionals, ensuring the specific binding of targeted agents is paramount. This guide provides a comprehensive comparison of methods for validating the specificity of EC-17, a folate-FITC conjugate, for the folate receptor alpha (FRα), with a focus on the widely used folic acid competition assay.
EC-17 is a fluorescently labeled folic acid analog designed to target cells overexpressing FRα, a promising biomarker for various cancers. Verifying that the uptake of EC-17 is indeed mediated by FRα and not by other mechanisms is a critical step in preclinical validation. The folic acid competition assay serves as a cornerstone for this validation, but a thorough understanding of its principles, alongside alternative methodologies, allows for a more robust assessment of specificity.
Performance Comparison: EC-17 and Alternatives
Quantitative analysis of binding affinity and signal specificity is crucial for comparing targeted agents. The following table summarizes key performance metrics for EC-17 and a comparable near-infrared fluorescent agent, OTL38.
| Parameter | EC-17 (Folate-FITC) | OTL38 (Folate-S0456) | Folic Acid |
| Target(s) | Folate Receptor α (FRα), Folate Receptor β (FRβ) | Folate Receptor α (FRα) | Folate Receptor α (FRα), Folate Receptor β (FRβ), Reduced Folate Carrier (RFC) |
| Binding Affinity (Kd) for FRα | ~1.7 nM[1] | Data not readily available | ~0.1-1 nM |
| Binding Affinity (Kd) for FRβ | ~0.8 nM[1] | Data not readily available | High Affinity |
| Fluorescence Spectrum | Excitation: ~490 nm, Emission: ~520 nm[2] | Excitation: ~774 nm, Emission: ~794 nm[3][4] | N/A |
| In Vitro Signal-to-Background (SBR) | Lower SBR compared to OTL38[4] | 1.4-fold higher peak SBR than EC-17[3][4] | N/A |
| In Vivo Tumor SBR | Lower SBR compared to OTL38[4] | 3.3-fold mean improvement in SBR over EC-17[3][4] | N/A |
The Folic Acid Competition Assay: A Detailed Examination
The principle of the folic acid competition assay is straightforward: if EC-17 binds specifically to FRα, its binding and subsequent cellular uptake can be competitively inhibited by an excess of free folic acid. A significant reduction in the EC-17 signal in the presence of excess folic acid confirms FRα-mediated uptake.
Experimental Workflow: Folic Acid Competition Assay
References
A Comparative Guide to Folate-Targeted Imaging Agents: EC-17 in Focus
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR), particularly the alpha isoform (FRα), is a well-established biomarker overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while exhibiting limited expression in healthy tissues. This differential expression provides a valuable target for the specific delivery of imaging agents. This guide offers a detailed comparison of the performance of EC-17, a fluorescein-based folate-targeted imaging agent, with other notable folate-targeted agents, namely OTL38 (pafolacianine) and 99mTc-etarfolatide. The comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics and experimental methodologies.
Performance Comparison of Folate-Targeted Imaging Agents
The following tables summarize the key performance characteristics of EC-17, OTL38, and 99mTc-etarfolatide, providing a clear comparison for researchers selecting an appropriate imaging agent for their specific needs.
Table 1: General and Optical Properties
| Property | EC-17 (Folate-FITC) | OTL38 (Pafolacianine) | 99mTc-etarfolatide |
| Imaging Modality | Fluorescence Imaging | Near-Infrared (NIR) Fluorescence Imaging | Single-Photon Emission Computed Tomography (SPECT) |
| Fluorophore/Radionuclide | Fluorescein isothiocyanate (FITC) | S0456 (a cyanine-based dye) | Technetium-99m (99mTc) |
| Excitation Wavelength | ~490 nm[1] | ~776 nm[2] | N/A |
| Emission Wavelength | ~520 nm[1] | ~796 nm[2] | 140 keV (gamma emission) |
| Advantages | Well-established fluorophore with a known safety profile. | Deeper tissue penetration, reduced autofluorescence compared to visible light fluorophores.[3] | High sensitivity, whole-body imaging capabilities. |
| Disadvantages | Limited tissue penetration, potential for high background autofluorescence.[3] | Relatively newer agent compared to FITC. | Use of ionizing radiation, lower spatial resolution than optical imaging. |
Table 2: Preclinical and Clinical Performance
| Performance Metric | EC-17 | OTL38 | 99mTc-etarfolatide |
| Binding Affinity (Kd) to FRα | 1.7 nM[4] | ~1 nM[2] | 3.2 nM |
| In Vitro Signal-to-Background Ratio (SBR) | Lower SBR compared to OTL38. | 1.4-fold higher peak SBR than EC-17 within 60 minutes in vitro.[3] | N/A |
| In Vivo Tumor-to-Background Ratio (TBR) | Median TBR of 2.3 in breast cancer.[5] | Mean improvement in SBR of 3.3-fold over EC-17 in vivo.[3] | High tumor uptake observed in clinical trials.[6] |
| Pharmacokinetics (Half-life) | Rapidly clears from blood and receptor-negative tissues.[4] | Eliminates from negative tissues with a half-life of <30 min.[2] | Biphasic blood clearance with a rapid initial phase.[7] |
| Clinical Status | Investigated for intraoperative imaging.[4] | FDA-approved (Cytalux™) for ovarian and lung cancer surgery.[2] | Investigational, used as a companion diagnostic in clinical trials.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate these folate-targeted imaging agents.
In Vitro Cell Staining Protocol (EC-17)
This protocol outlines the steps for staining folate receptor-positive (FR+) cells with EC-17 to assess binding and specificity.
-
Cell Preparation: FR+ cells (e.g., KB, L1210A) are cultured and suspended at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).[1]
-
Staining: EC-17 is added to the cell suspension to a final concentration of 200 nM.[1] For specificity assessment, a control group is pre-incubated with an excess of free folic acid to block the folate receptors.
-
Incubation: The cell suspension is incubated at 37°C for 60 minutes to allow for receptor binding and internalization.[1]
-
Washing: Cells are washed twice with PBS to remove unbound EC-17.[1]
-
Analysis: The stained cells are then analyzed using flow cytometry or fluorescence microscopy to quantify the fluorescence signal.
In Vivo Tumor Imaging Protocol in Mice (OTL38)
This protocol describes a typical workflow for evaluating the in vivo performance of OTL38 in a murine tumor model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with FR+ cancer cells (e.g., KB or HeLa cells) to establish tumor xenografts.[9]
-
Agent Administration: Once tumors reach a desired size, OTL38 is administered intravenously via the tail vein at a specific dose (e.g., 0.1 mg/kg).[9]
-
Imaging: At various time points post-injection, the mice are anesthetized and imaged using a near-infrared fluorescence imaging system.
-
Image Analysis: The fluorescence intensity in the tumor and surrounding normal tissue is quantified to determine the tumor-to-background ratio (TBR).
-
Biodistribution (Optional): After the final imaging session, organs can be harvested to assess the biodistribution of the imaging agent.
SPECT Imaging Protocol with 99mTc-etarfolatide (Clinical)
This protocol provides a general outline for SPECT imaging in a clinical setting to identify FR+ tumors.
-
Patient Preparation: Patients may receive a pre-injection of folic acid to reduce background uptake in non-target tissues.[7]
-
Radiotracer Administration: 99mTc-etarfolatide is administered intravenously at a specified dose (e.g., 740 MBq).[7]
-
Imaging Acquisition: Whole-body planar and SPECT/CT images are acquired at specific time points post-injection (e.g., 1-2 hours).[7][10]
-
Image Analysis: The SPECT/CT images are reconstructed and analyzed to identify areas of 99mTc-etarfolatide uptake, indicating the presence of FR+ lesions.[6]
Visualizing the Mechanisms
To further elucidate the processes involved in folate-targeted imaging, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the folate receptor and the general workflow of a folate-targeted imaging experiment.
Caption: Folate Receptor Alpha (FRα) Signaling Pathway.
Caption: General Experimental Workflow for Folate-Targeted Imaging Agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Immunohistochemical Validation of EC-17 Staining for Folate Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EC-17 (Folate-FITC) staining with traditional antibody-based immunohistochemistry (IHC) for the validation of Folate Receptor Alpha (FRα) expression. While direct head-to-head quantitative comparisons are not extensively documented in the reviewed literature, this document outlines the principles, methodologies, and expected outcomes of each technique to assist researchers in selecting the appropriate validation method for their specific needs.
Introduction to Folate Receptor Alpha (FRα) Detection
Folate Receptor Alpha (FRα) is a cell-surface glycoprotein (B1211001) that is overexpressed in various epithelial cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues. This differential expression makes FRα an attractive target for diagnostic imaging and targeted therapies. EC-17 is a fluorescently labeled folic acid analog that binds with high affinity to FRα, allowing for the visualization of FRα-expressing cells and tissues. Validating the specificity and reliability of EC-17 staining is crucial for its application in research and clinical settings. The standard method for protein detection in tissue samples is immunohistochemistry (IHC), which utilizes specific antibodies to identify the target protein.
Comparison of EC-17 Staining and Antibody-Based IHC for FRα Validation
| Feature | EC-17 (Folate-FITC) Staining | Antibody-Based Immunohistochemistry (IHC) |
| Principle | Direct detection of FRα by a fluorescently labeled ligand (folic acid). | Indirect detection using a primary antibody specific to FRα, followed by a labeled secondary antibody and chromogenic or fluorescent detection. |
| Detection Method | Fluorescence microscopy. | Brightfield or fluorescence microscopy. |
| Workflow | Typically involves incubation of fresh or frozen tissue sections with the EC-17 solution, followed by washing and direct visualization. | Involves multiple steps including antigen retrieval, blocking, primary and secondary antibody incubations, and signal development. |
| Quantification | Can be quantified based on fluorescence intensity and the percentage of positive cells, often using image analysis software. | Semi-quantitative scoring by a pathologist based on staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of stained cells.[1][2][3][4] Digital pathology can provide more quantitative analysis. |
| Specificity | High specificity for the folate binding site of the receptor. | Specificity is dependent on the monoclonal or polyclonal antibody used and its epitope recognition. Cross-reactivity can be a concern. |
| Advantages | - Simpler and faster workflow. - Direct visualization without the need for secondary reagents. - Potentially quantitative with appropriate imaging systems. | - Well-established and widely used method. - Availability of FDA-approved companion diagnostic assays (e.g., VENTANA FOLR1).[5][6] - Can be used on formalin-fixed, paraffin-embedded (FFPE) tissues, which are readily available in clinical archives. |
| Disadvantages | - May require fresh or frozen tissue for optimal signal. - Autofluorescence of the tissue can interfere with the signal.[7][8][9] - Less established for routine diagnostic use compared to IHC. | - More complex and time-consuming protocol. - Potential for non-specific binding and background staining. - Variability between different antibodies and protocols can affect results.[5][6] |
Experimental Protocols
EC-17 (Folate-FITC) Staining Protocol for Frozen Tissue Sections
This protocol is a representative example for the fluorescent staining of FRα using EC-17.
-
Tissue Preparation:
-
Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
-
Staining:
-
Prepare a 1 µM working solution of EC-17 in phosphate-buffered saline (PBS).
-
Cover the tissue section with the EC-17 working solution.
-
Incubate for 1 hour at 37°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with PBS to remove unbound EC-17.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Visualization:
-
Mount the slides with a fluorescence mounting medium.
-
Visualize using a fluorescence microscope with appropriate filters for FITC (excitation ~490 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Antibody-Based IHC Protocol for FRα in FFPE Sections
This protocol is based on a standard chromogenic IHC procedure using a validated anti-FRα antibody.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary anti-FRα antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
-
Chromogen Development:
-
Incubate with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired brown color develops.
-
Wash with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
"Blue" the sections in a weak ammonia (B1221849) solution or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Visualization and Analysis:
-
Examine under a brightfield microscope.
-
Score the staining based on intensity and percentage of positive cells.
-
Visualization of Methodologies and Pathways
Caption: Workflow for EC-17 (Folate-FITC) fluorescent staining.
Caption: Workflow for antibody-based immunohistochemistry (IHC).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Laboratory-Derived Immunohistochemical Assays for Folate Receptor α Expression in Epithelial Ovarian Cancer and Comparison With a Companion Diagnostic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
EC-17 Disodium Salt: A Comparative Analysis of Folate Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EC-17 disodium (B8443419) salt's binding affinity for its primary target, Folate Receptor alpha (FRα), versus other folate receptor isoforms. The information presented is intended to assist researchers in evaluating the specificity of EC-17 as a targeting agent in drug development and various research applications.
Executive Summary
EC-17 disodium salt, a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC), is a widely utilized fluorescent agent for targeting cells that overexpress Folate Receptor alpha (FRα), a common characteristic of various cancer cells. Understanding the cross-reactivity of EC-17 with other folate receptor isoforms, such as Folate Receptor beta (FRβ), is critical for the precise design of targeted therapies and imaging agents. This guide presents available data on the binding affinities of EC-17 to both FRα and FRβ and provides a detailed experimental protocol for assessing this cross-reactivity.
Comparative Binding Affinity of EC-17
Experimental data from cell-based radioligand binding assays using tritiated EC-17 ([³H]-EC-17) has provided quantitative insights into its binding affinity for different folate receptor isoforms. The following table summarizes the dissociation constant (Kd) values of EC-17 for FRα and FRβ. A lower Kd value indicates a higher binding affinity.
| Receptor Isoform | Cell Line | EC-17 Binding Affinity (Kd) | Citation |
| Folate Receptor α (FRα) | KB (human oral carcinoma) | ~1.5 nM | [1] |
| Folate Receptor β (FRβ) | CHO-β (Chinese hamster ovary cells engineered to express FRβ) | ~1.0 nM | [1] |
Note: The provided Kd values were determined through cell-based radioligand binding assays.[1]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of EC-17 binding and internalization.
Caption: Workflow for radioligand binding assay.
Detailed Experimental Protocol: Radioligand Binding Assay
The following protocol is a detailed methodology for a cell-based radioligand binding assay to determine the binding affinity of EC-17 to folate receptor-positive cells.[1]
1. Cell Culture:
-
Culture FRα-positive KB cells and FRβ-positive CHO-β cells in appropriate culture medium.
-
Seed the cells in 24-well tissue culture plates and allow them to adhere and grow overnight.
2. Radioligand Incubation:
-
Prepare a series of dilutions of [³H]-EC-17 in folate-free RPMI (FFRPMI) medium at concentrations ranging from 0.1 to 40 nM.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS, pH 7.4).
-
Add the [³H]-EC-17 dilutions to the respective wells.
-
Incubate the plates for 2 hours at 37°C.
3. Washing and Cell Lysis:
-
After incubation, aspirate the medium containing the radioligand.
-
Wash the cells multiple times with ice-cold PBS to remove any unbound [³H]-EC-17.
-
Lyse the cells by adding 1% sodium dodecyl sulfate (B86663) (SDS) to each well.
4. Quantification and Data Analysis:
-
Collect the cell lysates.
-
Measure the amount of radioactivity in an aliquot of the lysate using a scintillation counter.
-
Determine the protein concentration in another aliquot of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled folic acid) from the total binding.
-
Determine the dissociation constant (Kd) by performing a saturation binding analysis using non-linear regression.
Conclusion
The available data indicates that this compound exhibits high affinity for both Folate Receptor alpha (FRα) and Folate Receptor beta (FRβ), with Kd values in the low nanomolar range.[1] This suggests a potential for cross-reactivity in environments where both receptor isoforms are present. Researchers and drug developers should consider this binding profile when designing and evaluating EC-17-based targeted agents to ensure the desired specificity and minimize off-target effects. The provided experimental protocol offers a robust method for independently verifying and further exploring the cross-reactivity of EC-17 and other folate-based ligands.
References
A Comparative Guide to EC-17 for Quantitative Fluorescence Analysis in Folate Receptor-Positive Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EC-17's performance against alternative fluorescent probes for the quantitative analysis of folate receptor alpha (FRα) expression. This document outlines detailed experimental methodologies and presents supporting data to aid in the selection of the most suitable fluorescent agent for your research needs.
EC-17, a conjugate of folate and fluorescein (B123965) isothiocyanate (FITC), is a widely utilized fluorescent probe for the specific targeting and visualization of cancer cells overexpressing FRα. Its mechanism relies on the high affinity of folic acid for FRα, leading to receptor-mediated endocytosis and subsequent intracellular accumulation of the fluorescent conjugate. This allows for the quantification of FRα expression through the measurement of fluorescence intensity.
Comparative Performance of Folate Receptor-Targeting Fluorescent Probes
The selection of a fluorescent probe for quantitative analysis is critical and depends on various factors, including signal brightness, signal-to-background ratio (SBR), and the specific experimental setup (in vitro vs. in vivo). While EC-17 is a well-established tool, several alternatives with different fluorophores and properties have been developed. The following table summarizes the quantitative performance of EC-17 in comparison to other notable FRα-targeting probes.
| Probe | Fluorophore | Excitation (nm) | Emission (nm) | In Vitro SBR | In Vivo Tumor-to-Background Ratio (TBR) | Key Characteristics |
| EC-17 | FITC | ~490 | ~520 | Good | Moderate | Visible light spectrum, susceptible to photobleaching and autofluorescence. |
| OTL38 (Pafolacianine) | S0456 (NIR) | ~774 | ~794 | 1.4-fold higher than EC-17[1][2] | 3.3-fold higher than EC-17[1][2] | Near-infrared emission reduces autofluorescence and improves tissue penetration. |
| FolateSiR-1 | Si-rhodamine (NIR) | ~652 | ~674 | High | Up to 83[3] | Exhibits very low background fluorescence, leading to high-contrast imaging. |
| NY-07 | Pemetrexed-derived (NIR) | Not specified | Not specified | Not specified | 3.23 ± 0.28[4] | Designed for high selectivity for FRα over FRβ, potentially reducing false-positive signals from inflammation. |
| Folate-FA-CDs | Carbon Dots | Not specified | Not specified | Good | Not specified | Green fluorescent carbon dots with good biocompatibility. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved in the quantitative analysis of EC-17 fluorescence, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible quantitative fluorescence analysis. Below are generalized, yet comprehensive, methodologies for in vitro analysis using fluorescence microscopy and flow cytometry.
In Vitro Fluorescence Microscopy Protocol
-
Cell Culture and Seeding:
-
Culture FRα-positive (e.g., HeLa, KB) and FRα-negative (as a control) cells in appropriate culture medium.
-
Seed cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-80% confluency at the time of the experiment.
-
-
Probe Incubation:
-
Prepare a working solution of EC-17 (or alternative probe) in serum-free culture medium. A typical starting concentration for EC-17 is 2.5 µM.[5]
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator. Incubation time may need to be optimized depending on the cell line and probe.[6]
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslips on microscope slides or image the cells directly in the glass-bottom dishes using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., ~490 nm excitation and ~520 nm emission for FITC).
-
Acquire images using consistent settings (e.g., exposure time, gain) for all samples to ensure comparability.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the cells.
-
Select regions of interest (ROIs) around individual cells or cell populations to measure the fluorescence intensity.
-
Measure the background fluorescence from an area with no cells.
-
Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = (Mean fluorescence intensity of cells) / (Mean fluorescence intensity of background).
-
In Vitro Flow Cytometry Protocol
-
Cell Preparation:
-
Culture FRα-positive and FRα-negative cells as described above.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with PBS and resuspend them in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
-
Probe Incubation:
-
Incubate the cell suspension with the fluorescent probe at the desired concentration and for the optimized duration at 37°C.
-
-
Washing:
-
After incubation, wash the cells twice with the buffer to remove unbound probe by centrifugation and resuspension.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in buffer and analyze the samples on a flow cytometer equipped with lasers and detectors appropriate for the fluorophore's excitation and emission spectra.
-
Use the FRα-negative cells and unstained FRα-positive cells as controls to set the gates and determine background fluorescence.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the cell populations.
-
The shift in MFI between the stained FRα-positive cells and the control cells provides a quantitative measure of probe binding and, consequently, FRα expression.
-
Conclusion
The quantitative analysis of EC-17 fluorescence provides a valuable method for assessing FRα expression in cancer cells. However, for applications requiring higher sensitivity, deeper tissue penetration, and reduced autofluorescence, near-infrared probes such as OTL38 and FolateSiR-1 offer significant advantages.[1][2][3] The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the research, including the biological system under investigation and the imaging modality employed. The provided protocols offer a foundation for conducting rigorous and reproducible quantitative fluorescence studies.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Folate Receptor Alpha (FRα) Detection: A Comparative Guide to EC-17 (Folate-FITC) and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for detecting Folate Receptor alpha (FRα), a key biomarker in cancer research and a target for therapeutic interventions. We focus on the reproducibility of detection using EC-17 (a folate conjugate of fluorescein (B123965) isothiocyanate, FITC) and compare it with established techniques such as immunohistochemistry (IHC), flow cytometry with monoclonal antibodies, and Western blotting. This guide aims to assist researchers in selecting the most appropriate method for their experimental needs by providing supporting data, detailed protocols, and visual aids.
Introduction to Folate Receptor Alpha (FRα) and EC-17
Folate Receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that binds with high affinity to folic acid and its derivatives.[1] It is overexpressed in a variety of epithelial malignancies, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited, making it an attractive target for cancer diagnosis and therapy.[2]
EC-17, also known as folate-FITC, is a fluorescent conjugate of folic acid and fluorescein isothiocyanate. It leverages the high affinity of folic acid for FRα to deliver the fluorescent FITC molecule to cells expressing the receptor. This allows for the visualization and quantification of FRα-positive cells.
Comparative Analysis of FRα Detection Methods
The choice of method for detecting FRα expression can significantly impact experimental outcomes. Reproducibility across different lab settings is a critical factor for the validation of research findings and the development of reliable diagnostic and therapeutic tools. This section compares the reproducibility and other key features of FRα detection using EC-17 (via immunofluorescence/flow cytometry) against standard immunohistochemistry (IHC), antibody-based flow cytometry, and Western blotting.
Data Presentation: Quantitative Comparison of Methods
| Method | Principle | Assay Type | Reported Reproducibility | Advantages | Limitations |
| EC-17 (Folate-FITC) Staining | Ligand-fluorophore conjugate binds to FRα. | Quantitative/Semi-quantitative (Flow Cytometry/Microscopy) | High specificity of binding to FRα. Reproducibility is dependent on the platform used (e.g., flow cytometry CVs are generally low).[3][4] | High specificity for functional FRα.[3] Relatively simple protocol. | Potential for lower signal intensity compared to antibody-based methods. Susceptible to photobleaching. |
| Immunohistochemistry (IHC) | Labeled antibodies bind to FRα in tissue sections. | Semi-quantitative | Interobserver agreement can be substantial to almost perfect. A multi-center study on FRα IHC reported a Fleiss' kappa of 0.76 for staining intensity and an intraclass correlation coefficient (ICC) of 0.89 for the percentage of positive cells.[5][6] | Provides spatial information within the tissue context. Widely established technique. | Semi-quantitative nature can lead to inter-rater variability.[5][6] Susceptible to variations in fixation, antigen retrieval, and antibody clones.[7][8] |
| Flow Cytometry (Antibody-based) | Fluorophore-conjugated antibodies bind to FRα on single cells. | Quantitative | Generally high reproducibility. Intra-assay CVs are typically <10%, and inter-assay CVs are <15%.[9] A study on FRα detection in ascites fluid reported the method to be reproducible.[10] | High-throughput quantitative analysis of individual cells. Multiplexing capabilities. | Requires single-cell suspension, losing tissue architecture information. Requires specialized equipment. |
| Western Blotting | Antibodies detect FRα in protein lysates separated by size. | Semi-quantitative | Reproducibility depends on consistent sample preparation, loading, and antibody quality. | Provides information on protein size and integrity. | Not suitable for single-cell analysis. Less sensitive than flow cytometry or IHC for low-abundance proteins. |
CV: Coefficient of Variation
Experimental Protocols
I. Detection of FRα using EC-17 (Folate-FITC) by Immunofluorescence
This protocol describes the staining of cells with EC-17 for visualization by fluorescence microscopy.
-
Cell Preparation: Culture FRα-positive cells (e.g., KB, IGROV-1) on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Incubation with EC-17: Prepare a working solution of EC-17 in folate-free RPMI medium (or other suitable culture medium) at a final concentration of 100 nM. Incubate the cells with the EC-17 solution for 1 hour at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove unbound EC-17.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining (Optional): Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
II. Detection of FRα by Immunohistochemistry (IHC)
This protocol is a general guideline for FRα IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[11][12]
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high pH buffer, as recommended for the specific anti-FRα antibody.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a protein block solution (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a validated primary anti-FRα monoclonal antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and percentage of positive tumor cells under a light microscope.[13]
III. Detection of FRα by Flow Cytometry
This protocol outlines the detection of FRα on the surface of single cells using a fluorophore-conjugated antibody.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Blocking (Optional): Incubate cells with an Fc receptor blocking reagent to reduce non-specific antibody binding.
-
Primary Antibody Staining: Add a fluorophore-conjugated anti-FRα antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring a sufficient number of events for statistical analysis. Include appropriate controls, such as unstained cells and isotype controls.
Mandatory Visualizations
Caption: Experimental workflows for FRα detection.
Caption: Folate receptor alpha (FRα) signaling pathway.
References
- 1. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases | springermedizin.de [springermedizin.de]
- 2. Results of the First Folate Receptor Alpha Testing Trial by the German Quality Assurance Initiative in Pathology (QuIP®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interobserver Agreement in Immunohistochemical Evaluation of Folate Receptor Alpha (FRα) in Ovarian Cancer: A Multicentre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. salimetrics.com [salimetrics.com]
- 10. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. biocare.net [biocare.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of EC-17 Disodium Salt: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of EC-17 disodium (B8443419) salt, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general laboratory best practices.
Chemical and Physical Properties
A summary of the key quantitative data for EC-17 disodium salt is presented below.
| Property | Value | Reference |
| CAS Number | 910661-33-5 | [1] |
| Molecular Formula | C42H34N10Na2O10S | [1] |
| Molecular Weight | 916.82 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocol: Disposal of this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and proper environmental stewardship.[1]
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep the solid material into a designated waste container.
-
If the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal Procedure:
-
Dispose of the waste through a licensed professional waste disposal service or your institution's chemical waste program.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Ensure compliance with all local, state, and federal regulations for non-hazardous chemical waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for EC-17 Disodium Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling EC-17 disodium (B8443419) salt, including detailed personal protective equipment (PPE) protocols and a comprehensive disposal plan. While the Safety Data Sheet (SDS) for EC-17 disodium salt states that it is not classified as a hazardous substance or mixture, it is crucial to handle all research chemicals with a high degree of caution.[1] Adhering to best practices in chemical handling protects researchers and ensures the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is recommended. This includes the use of appropriate barriers to prevent contact and inhalation. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for tasks with a high risk of splashing. | To protect eyes from splashes, dust, and flying debris.[2] |
| Skin Protection | A knee-length laboratory coat is the minimum requirement. Chemical-resistant gloves (disposable nitrile gloves are generally suitable for incidental contact). For prolonged contact, consider more robust gloves. | To protect skin and clothing from accidental spills and contamination.[2][3] Nitrile gloves offer good chemical resistance for many laboratory tasks.[4] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a respirator (e.g., N95) may be necessary. | To prevent inhalation of the powder, especially if it becomes airborne.[5] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | To protect feet from spills and falling objects.[2] |
Operational and Disposal Plans
Proper handling and disposal are critical for maintaining a safe laboratory environment. The following table outlines the procedural steps for the operational use and disposal of this compound.
| Stage | Procedure | Key Considerations |
| Receiving and Storage | Upon receipt, inspect the container for damage. Store in a tightly closed container in a cool, dry, and well-ventilated area. | Follow any specific storage temperature requirements on the product datasheet. |
| Preparation and Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Avoid generating dust. Use appropriate tools like spatulas for transferring the solid. | Minimize the quantity of the substance handled at one time.[5] |
| In Case of a Spill | For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[1] Ventilate the area and wear appropriate PPE during cleanup. | Evacuate personnel from the immediate area if the spill is large or in a poorly ventilated space. |
| Decontamination | Clean all surfaces and equipment that have come into contact with this compound. A thorough wipe-down with an appropriate solvent (e.g., 70% ethanol (B145695) or as recommended for the specific application) is generally sufficient. | Ensure decontamination procedures are performed before removing PPE. |
| Disposal of Unused Product | Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. | Clearly label the waste container with the contents.[5] |
| Disposal of Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, pipette tips) should be placed in a sealed bag or container and disposed of as chemical waste. | Segregate chemical waste from regular trash. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. researchchemshub.com [researchchemshub.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
